cyclic ADP-ribose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHYSXSASDCEA-KEOHHSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896995 | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119340-53-3 | |
| Record name | Cyclic ADP-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic ADP-ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclic adenosine diphosphate-ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLIC ADP-RIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways of Cyclic Adp Ribose Metabolism
Biosynthesis of Cyclic ADP-Ribose
The synthesis of cADPR is a critical step in its function as a cellular messenger. This process is catalyzed by a specific class of enzymes that utilize a ubiquitous precursor molecule.
The sole precursor for the biosynthesis of this compound is Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺). wikipedia.orgmolbiolcell.org NAD⁺ is a fundamental coenzyme in cellular metabolism, primarily known for its role in redox reactions. However, it also serves as a substrate for a family of enzymes known as ADP-ribosyl cyclases. These enzymes catalyze the conversion of NAD⁺ into cADPR through an intramolecular cyclization reaction. molbiolcell.org In this reaction, the nicotinamide group of NAD⁺ is cleaved, and a new glycosidic bond is formed between the N1 nitrogen of the adenine base and the anomeric carbon of the "northern" ribose. wikipedia.orgnih.gov This cyclization distinguishes cADPR from its linear precursor, NAD⁺, and its non-cyclic analog, ADP-ribose (ADPR). wikipedia.org
The enzymes responsible for synthesizing cADPR from NAD⁺ are broadly termed ADP-ribosyl cyclases. wikipedia.orgmolbiolcell.org The first such enzyme to be identified and purified was from the sea slug Aplysia californica. molbiolcell.orgnih.gov This Aplysia cyclase is a soluble, monofunctional enzyme that efficiently converts NAD⁺ almost exclusively to cADPR. nih.govnih.gov In mammals, the primary enzyme with ADP-ribosyl cyclase activity is the transmembrane glycoprotein (B1211001) CD38. mdpi.comfrontiersin.org
CD38 is a 42-kDa single-chain glycoprotein that is widely expressed in various mammalian cells and tissues. mdpi.comfrontiersin.org While first identified as a lymphocyte surface antigen, it is now established as the main enzyme responsible for both the synthesis and degradation of cADPR in mammals. nih.govnih.gov Gene ablation studies in mice have confirmed that the loss of CD38 leads to a significant reduction in endogenous cADPR levels. nih.gov
| Property | Description | Reference |
|---|---|---|
| Protein Type | Single-chain transmembrane glycoprotein | frontiersin.orgresearchgate.net |
| Primary Function | Enzymatic synthesis and hydrolysis of this compound (cADPR) | nih.govfrontiersin.org |
| Substrate | Nicotinamide Adenine Dinucleotide (NAD⁺) | frontiersin.org |
| Enzymatic Products | This compound (cADPR), ADP-ribose (ADPR), Nicotinamide | nih.govfrontiersin.org |
Unlike the monofunctional Aplysia cyclase, mammalian CD38 is a bifunctional enzyme. nih.govnih.gov It possesses both ADP-ribosyl cyclase activity and cADPR hydrolase activity. mdpi.comfrontiersin.org
ADP-Ribosyl Cyclase Activity: CD38 catalyzes the cyclization of NAD⁺ to form cADPR, releasing nicotinamide in the process. frontiersin.org However, this reaction is relatively inefficient compared to its other catalytic functions, with cADPR often being a minor product. nih.govnih.gov
This compound Hydrolase Activity: The predominant enzymatic activity of CD38 is the hydrolysis of cADPR into ADP-ribose (ADPR). mdpi.comnih.gov This degradative activity means that CD38 is central to regulating the turnover and effective cellular concentration of cADPR. nih.gov
The dual functionality of CD38 categorizes it as an NAD⁺ glycohydrolase, as the net reaction is the conversion of NAD⁺ to ADPR. nih.govnih.gov The balance between the cyclase and hydrolase activities is crucial for controlling cADPR-mediated Ca²⁺ signals. This balance can be influenced by cellular conditions; for instance, ATP has been shown to inhibit the cADPR hydrolase activity, which could lead to an accumulation of cADPR. wikipedia.orgmdpi.com
| Enzymatic Activity | Reaction | Key Feature | Reference |
|---|---|---|---|
| ADP-Ribosyl Cyclase | NAD⁺ → cADPR + Nicotinamide | Synthesizes the Ca²⁺ messenger cADPR. A minor reaction pathway for CD38. | nih.govfrontiersin.org |
| cADPR Hydrolase | cADPR → ADPR | Degrades cADPR. The major catalytic activity of CD38. | mdpi.comnih.govnih.gov |
The subcellular location of CD38 is complex and has been a subject of considerable research due to its implications for accessing its intracellular substrate, NAD⁺. nih.gov CD38 is found on the plasma membrane and has also been reported in various intracellular compartments, including the endoplasmic reticulum, nuclear membrane, and mitochondria. frontiersin.orgresearchgate.net This distribution is directly tied to its membrane topology.
The orientation of CD38 within cellular membranes is critical to its function and has led to the description of a "topological paradox." researchgate.netscispace.com CD38 can exist in two distinct topological orientations:
Type II Orientation (Ectoenzymatic): The most common and traditionally accepted orientation is Type II, where CD38 has a short N-terminal tail facing the cytosol and its large C-terminal catalytic domain facing the extracellular space or the lumen of organelles. frontiersin.orgresearchgate.net This ectoenzymatic orientation poses a challenge, as its primary substrate, NAD⁺, is predominantly located in the cytosol. nih.gov
Type III Orientation (Cytosolic Catalytic Domain): Research has provided strong evidence for an alternative, Type III orientation. researchgate.netnih.gov In this topology, the protein is inverted, positioning the C-terminal catalytic domain to face the cytosol. nih.govpnas.org This orientation resolves the topological paradox by placing the enzyme's active site in the same compartment as its substrate, NAD⁺, allowing for the direct synthesis of intracellular cADPR. scispace.compnas.org
Studies have shown that both Type II and Type III forms can coexist on the cell surface and that the orientation can be influenced by factors such as cationic amino acid residues in the N-terminal segment. nih.gov The expression of the Type III CD38 construct in cells leads to increased intracellular concentrations of cADPR, highlighting the functional importance of this orientation for its role in Ca²⁺ signaling. nih.govpnas.org The Type III form is considered more efficient at producing intracellular cADPR. pnas.org
| Topology | Orientation of Catalytic Domain | Functional Implication | Reference |
|---|---|---|---|
| Type II | Extracellular / Luminal | Considered the most common form; functions as an ectoenzyme. | frontiersin.orgresearchgate.net |
| Type III | Cytosolic | Resolves the "topological paradox" by allowing direct access to cytosolic NAD⁺ for intracellular cADPR synthesis. | researchgate.netnih.govpnas.org |
ADP-Ribosyl Cyclase Enzymes
Mammalian CD38 (Cluster of Differentiation 38)
Regulation of CD38 Activity
CD38 is a bifunctional ectoenzyme that catalyzes both the synthesis of this compound (cADPR) from nicotinamide adenine dinucleotide (NAD+) and the hydrolysis of cADPR to ADP-ribose (ADPR). nih.gov The regulation of these two competing activities is crucial for controlling intracellular cADPR levels and, consequently, cADPR-mediated calcium signaling. This regulation occurs through various mechanisms, including allosteric modulation by nucleotides and post-translational modifications.
The hydrolytic activity of CD38 is subject to inhibition by adenosine (B11128) triphosphate (ATP). This inhibition prevents the breakdown of cADPR, leading to its potential accumulation. wikipedia.org The presence of ATP can therefore shift the enzymatic balance of CD38 towards its cyclase activity, favoring the production of cADPR. This regulatory mechanism highlights a sophisticated interplay between the cellular energy state, represented by ATP levels, and the generation of a key calcium-mobilizing second messenger.
The catalytic properties of CD38 can be significantly altered by post-translational modifications. One such modification is the formation of a high-molecular-weight complex. In human myeloid leukemia (HL-60) cells treated with all-trans-retinoic acid, which induces CD38 expression, a 190 kDa protein (p190) has been identified. nih.gov This p190 protein is a post-translationally cross-linked form of the native 45 kDa CD38 protein. nih.gov The cross-linking is catalyzed by a transglutaminase, and its formation can be blocked by specific inhibitors of this enzyme. nih.gov
This modification dramatically alters the enzyme's catalytic functions. The purified p190 complex exhibits a threefold increase in ADP-ribosyl cyclase activity compared to the monomeric CD38. nih.gov Conversely, the cADPR hydrolase activity of the p190 complex is at least 2.5-fold lower than that of CD38. nih.gov This suggests that post-translational cross-linking provides a mechanism to upregulate the synthesis of cADPR while simultaneously downregulating its degradation, thereby amplifying the cADPR signaling pathway.
| Enzyme Form | Molecular Mass | Relative Cyclase Activity | Relative Hydrolase Activity |
| Monomeric CD38 | 45 kDa | 1x | 1x |
| p190 Complex | ~190 kDa | >3x | <0.4x |
Mammalian CD157 (Bone Marrow Stromal Cell Antigen 1/Bst-1)
CD157, also known as BST-1, is a glycosylphosphatidylinositol (GPI)-anchored protein and a member of the same ADP-ribosyl cyclase gene family as CD38. nih.govabclonal.com It is a dual-function ectoenzyme that, like CD38, possesses both ADP-ribosyl cyclase and cADPR hydrolase activities. uniprot.org It catalyzes the synthesis of cADPR from NAD+ and its subsequent hydrolysis to ADPR. uniprot.org
Identified initially as a bone marrow stromal cell and myeloid cell differentiation antigen, CD157 plays a role in pre-B-cell growth. nih.govabclonal.com While its enzymatic function in humans is less characterized than in mouse models, it is established as a key molecule in regulating leukocyte adhesion, migration, and diapedesis. nih.gov Its enzymatic activities contribute to the production of calcium-mobilizing second messengers. abclonal.comnovoprolabs.com
| Feature | Description |
| Protein Name | ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 2, CD157, Bone marrow stromal antigen 1 (BST-1) uniprot.org |
| Enzymatic Activities | 1. NAD+ → this compound + nicotinamide (Cyclase activity) uniprot.org 2. This compound → ADP-ribose (Hydrolase activity) uniprot.org |
| Cellular Location | Cell membrane (GPI-anchored) nih.gov |
| Function | Synthesis of second messengers cADPR and NAADP, regulation of leukocyte trafficking, potential role in pre-B-cell growth. nih.govabclonal.com |
Non-Mammalian ADP-Ribosyl Cyclases
The ADP-ribosyl cyclase from the ovotestis of the sea hare, Aplysia californica, was the first enzyme identified that cyclizes NAD+ to produce cADPR. nih.govmolbiolcell.org Unlike its mammalian homolog CD38, which primarily functions as a hydrolase producing ADPR, the Aplysia enzyme is a highly efficient cyclase. nih.govportlandpress.com It is a soluble protein with a molecular weight of approximately 29-30 kDa. nih.govmolbiolcell.org
The Aplysia cyclase converts each mole of NAD+ into equimolar amounts of cADPR and nicotinamide, with ADP-ribose being only a minor product. molbiolcell.orguniprot.org While it does possess a cADPR hydrolase activity, this function is only detectable at very high, likely non-physiological, enzyme concentrations. uniprot.orgnih.gov The enzyme is also found in the neurons of the Aplysia buccal ganglion, where it is involved in synaptic transmission. nih.gov Depolarization of these neurons can induce the translocation of the cyclase from the cytosol to the nucleus, suggesting a role in fine-tuning nuclear calcium signals. nih.gov
The initial discovery of cADPR's calcium-mobilizing activity was made in sea urchin eggs. nih.govmolbiolcell.orgnih.gov Sea urchins possess a family of ADP-ribosyl cyclases that are crucial for calcium signaling during early development. nih.gov These enzymes are multifunctional, capable of synthesizing not only cADPR but also nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP). nih.gov They can also metabolize cADPR and NAD to ADPR. nih.gov
The genome of the purple sea urchin, Strongylocentrotus purpuratus, contains four distinct ADP-ribosyl cyclase isoforms (SpARC1-4). nih.gov These isoforms exhibit unique expression patterns during embryonic development, indicating specialized roles. nih.gov The presence of this expanded family of cyclases is a unique feature of sea urchins, as other echinoderms like sea stars appear to have only a single ADP-ribosyl cyclase gene. nih.gov The activity of these enzymes is essential for processes such as fertilization and gastrulation. nih.govnih.gov
Plant and Protist Cyclases (e.g., Arabidopsis thaliana, Euglena gracilis)
While the most well-characterized ADP-ribosyl cyclases are found in mammals, distinct enzymes capable of synthesizing cADPR have been identified in plants and protists.
In the model plant Arabidopsis thaliana , evidence points to the existence of ADP-ribosyl cyclase activity. This activity is notably up-regulated by nitric oxide (NO), leading to an increase in the cellular concentration of cADPR and subsequent mobilization of calcium ions (Ca²⁺) nih.govnih.gov. Despite the clear physiological evidence for cADPR's role in processes like abscisic acid signaling and circadian rhythms, a protein with significant sequence similarity to known ADP-ribosyl cyclases has not been definitively identified in the Arabidopsis genome nih.gov. This suggests that plants may possess a unique class of ADP-ribosyl cyclases with low sequence homology to their animal counterparts nih.gov. UniProt, a comprehensive protein sequence and functional information resource, has an entry for a predicted ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase in Arabidopsis thaliana uniprot.orgebi.ac.uk. However, detailed biochemical characterization of a purified, dedicated cADPR synthase from Arabidopsis remains an area of active research.
In the photosynthetic protist Euglena gracilis , a membrane-bound ADP-ribosyl cyclase has been purified and characterized in detail. This enzyme catalyzes the conversion of nicotinamide adenine dinucleotide (NAD⁺) to cADPR and is implicated in the regulation of the cell cycle jst.go.jpnih.govnih.gov. The purified Euglena ADP-ribosyl cyclase is a monomeric protein with a molecular mass of approximately 40 kDa jst.go.jpnih.gov. The enzyme exhibits a Michaelis constant (Km) of 0.4 mM for its substrate, NAD⁺ jst.go.jpnih.gov. Interestingly, its product, cADPR, acts as a competitive inhibitor with respect to NAD⁺, while nicotinamide, the other product, shows noncompetitive inhibition jst.go.jpnih.gov. A key distinguishing feature of the Euglena cyclase is its lack of cADPR hydrolase activity, meaning it is solely a synthase, unlike the bifunctional mammalian enzyme CD38 jst.go.jpnih.gov.
Bacterial and Plant Toll/Interleukin-1 Receptor (TIR) Domain-Containing Enzymes
A significant breakthrough in understanding cADPR synthesis has been the discovery that Toll/Interleukin-1 Receptor (TIR) domains, known components of immune signaling pathways in bacteria and plants, possess enzymatic activity nih.govnih.govwustl.edu. These TIR domains function as NAD⁺-cleaving enzymes, leading to the production of cADPR and its isomers nih.govwustl.eduunl.edu.
In both bacteria and plants, TIR domain-containing proteins recognize pathogen-associated molecules and initiate an immune response. This response often involves the enzymatic degradation of NAD⁺ nih.gov. The cleavage of NAD⁺ by these TIR domains not only depletes this essential metabolite but also generates signaling molecules, including variants of cADPR nih.govunl.edu. For instance, plant NLR (Nucleotide-binding Leucine-rich repeat) immune receptors with TIR domains exhibit NADase activity that is crucial for inducing cell death to restrict pathogen growth nih.gov. This activity leads to the production of nicotinamide, ADP-ribose (ADPR), and a variant of cADPR (v-cADPR) nih.gov. Similarly, bacterial TIR domains have been shown to generate non-canonical cADPR isomers as part of their defense mechanisms against phages nih.govwustl.edu.
Cyclization Mechanism and Structural Isomers
The formation of this compound from the linear NAD⁺ molecule is a complex enzymatic process that can result in different structural isomers, each with potentially distinct biological activities.
Canonical this compound
The canonical form of cADPR is characterized by a glycosidic bond between the N1 position of the adenine base and the anomeric carbon of the terminal ribose of NAD⁺ wikipedia.org. The synthesis of canonical cADPR is best understood through studies of enzymes like the Aplysia californica ADP-ribosyl cyclase and mammalian CD38. The cyclization process involves the release of the nicotinamide group from NAD⁺ and the formation of a covalent intermediate with the enzyme nih.govnih.gov. A key residue, often a phenylalanine, plays a crucial role in folding the linear NAD⁺ substrate, bringing the adenine ring in proximity to the terminal ribose to facilitate the cyclization reaction nih.govbiorxiv.org. Specifically, in the Aplysia cyclase, Phe-174 is essential for this folding and subsequent production of cADPR nih.gov.
Variant this compound Isomers (v-cADPR, v2-cADPR)
In contrast to the canonical cADPR, bacterial and plant TIR domains primarily produce variant isomers of cADPR, which have been identified as v-cADPR (also known as 2'cADPR) and v2-cADPR (also known as 3'cADPR) unl.eduwikipedia.orgresearchgate.netdntb.gov.uabiorxiv.org. These isomers are formed through the creation of an O-glycosidic bond between the ribose moieties of ADP-ribose, rather than the N-glycosidic bond to the adenine base seen in canonical cADPR unl.eduwikipedia.orgresearchgate.netbiorxiv.org.
The formation of these isomers is dependent on the specific TIR domain enzyme. Structural and mutagenesis studies have revealed that a conserved tryptophan residue is essential for the cyclization process that forms these variant isomers researchgate.netbiorxiv.org. The production of v-cADPR and v2-cADPR by TIR domains represents a significant diversification of cADPR signaling, with these isomers playing specific roles in bacterial anti-phage defense and plant immunity unl.eduresearchgate.net.
Degradation of this compound
The cellular levels of cADPR are not only controlled by its synthesis but also by its degradation, which primarily occurs through enzymatic hydrolysis.
Enzymatic Hydrolysis to ADP-Ribose (ADPR)
The main pathway for the degradation of canonical cADPR is its hydrolysis back to the linear molecule, ADP-ribose (ADPR) wikipedia.org. This reaction is catalyzed by enzymes known as cADPR hydrolases. The most extensively studied cADPR hydrolase is the mammalian bifunctional enzyme CD38, which, in addition to synthesizing cADPR, also efficiently catalyzes its breakdown to ADPR wikipedia.orgwikipedia.orgnih.govnih.gov. The hydrolase activity of CD38 is crucial for terminating cADPR-mediated calcium signals. This hydrolytic activity can be inhibited by ATP, which competes with cADPR for the same binding site on the enzyme, leading to an accumulation of cADPR wikipedia.orgnih.gov.
While the hydrolase activity is well-established for mammalian enzymes like CD38 and its homolog CD157 ebi.ac.ukuniprot.orguniprot.org, the specific enzymes responsible for cADPR hydrolysis in plants and bacteria are less clear. The characterized ADP-ribosyl cyclase from Euglena gracilis notably lacks this hydrolase activity jst.go.jpnih.gov. In plants and bacteria, while there are numerous ADP-ribose hydrolases involved in processes like breaking down poly(ADP-ribose) chains, specific enzymes dedicated to the hydrolysis of canonical cADPR to ADPR have not been as thoroughly characterized nih.govnih.govnih.gov.
This compound Hydrolase Activity of CD38 and CD157
CD38 is a multifunctional type II transmembrane glycoprotein that exhibits both ADP-ribosyl cyclase and cADPR hydrolase activities. nih.govnih.gov This dual functionality allows CD38 to not only synthesize cADPR from NAD+ but also to hydrolyze it back to ADPR. nih.gov The hydrolase activity of CD38 is a key component in terminating cADPR-mediated calcium signals. nih.gov The catalytic site of CD38 is located on the extracellular side of the plasma membrane. nih.gov
The hydrolysis of cADPR by CD38 is a critical regulatory step. For instance, in pancreatic β-cells, glucose metabolism leads to an increase in ATP levels. nih.gov Millimolar concentrations of ATP competitively inhibit the cADPR hydrolase activity of CD38 by competing with cADPR for the same binding site, which includes the essential amino acid residue lysine-129. nih.gov This inhibition results in the accumulation of cADPR, which then contributes to insulin (B600854) secretion. nih.gov
CD157, also known as BST-1, shares about 30% sequence identity with CD38 and possesses a similar gene organization. nih.gov Like CD38, CD157 is an ectoenzyme with both ADP-ribosyl cyclase and cADPR hydrolase capabilities. ebi.ac.uknih.gov However, the enzymatic efficiency of CD157 is significantly lower than that of CD38. While both enzymes contribute to cADPR metabolism, CD38 is considered the major enzyme responsible for both its synthesis and hydrolysis in most physiological contexts. nih.gov Some studies suggest that under physiological conditions, the cADPR-synthesizing and -hydrolyzing activities of CD157 are minimal, indicating it may primarily function as a surface antigen in certain cells, such as pancreatic β-cells. nih.gov
Table 1: Comparison of CD38 and CD157 cADPR Hydrolase Activity
| Feature | CD38 | CD157 (BST-1) |
|---|---|---|
| Enzymatic Activity | ADP-ribosyl cyclase and cADPR hydrolase nih.govnih.gov | ADP-ribosyl cyclase and cADPR hydrolase ebi.ac.uknih.gov |
| Relative Efficiency | High | Significantly lower than CD38 nih.gov |
| Key Residues | Lysine-129 is crucial for cADPR binding and hydrolysis nih.gov | Key catalytic residues are conserved with CD38 nih.gov |
| Inhibition | Competitively inhibited by ATP nih.gov | Information not widely available |
| Primary Role | Major enzyme for cADPR synthesis and hydrolysis nih.gov | May act more as a surface antigen in some cells nih.gov |
Hydrolysis of Phosphoanhydride Linkage
A less common but distinct pathway for cADPR metabolism involves the hydrolysis of its phosphoanhydride bond. This reaction is catalyzed by a specific pyrophosphatase that targets the bond between the two phosphate groups of cADPR.
Manganese(II)-Dependent ADP-Ribose/CDP-Alcohol Pyrophosphatase
The enzyme responsible for this activity is the Manganese(II)-dependent ADP-ribose/CDP-alcohol pyrophosphatase, also known as ADPRibase-Mn. nih.gov This enzyme is a member of the metallophosphoesterase superfamily and is distinct from the Nudix hydrolase family. nih.gov As its name suggests, ADPRibase-Mn requires manganese ions (Mn2+) for its catalytic activity and cannot utilize magnesium ions (Mg2+). wikipedia.orgmicrobialtec.com
ADPRibase-Mn hydrolyzes the phosphoanhydride linkage of cADPR to produce N1-(5-phosphoribosyl)-AMP. microbialtec.com This product represents a novel route for cADPR turnover. The efficiency of ADPRibase-Mn on cADPR is approximately 65 to 100-fold lower than its activity on its preferred substrate, ADP-ribose. microbialtec.com In rodents, ADPRibase-Mn is predominantly expressed in immune cells, such as those in the thymus and spleen, suggesting a potential role in immune cell signaling. nih.govmicrobialtec.com The enzyme is also capable of hydrolyzing other substrates like CDP-choline and CDP-ethanolamine. uniprot.org
Table 2: Characteristics of Manganese(II)-Dependent ADP-Ribose/CDP-Alcohol Pyrophosphatase (ADPRibase-Mn)
| Property | Description |
|---|---|
| Enzyme Classification | Metallophosphoesterase nih.gov |
| Cofactor Requirement | Strictly dependent on Manganese (Mn2+) wikipedia.orgmicrobialtec.com |
| Substrate | This compound (cADPR) |
| Reaction | Hydrolysis of the phosphoanhydride linkage of cADPR microbialtec.com |
| Product | N1-(5-phosphoribosyl)-AMP microbialtec.com |
| Other Substrates | ADP-ribose, CDP-choline, CDP-ethanolamine uniprot.org |
| Tissue Distribution (Rodent) | Preferentially expressed in immune cells (thymus, spleen) nih.govmicrobialtec.com |
Molecular Mechanisms of Cyclic Adp Ribose Mediated Calcium Signaling
Interaction with Ryanodine (B192298) Receptors (RyRs)
The activation of RyRs by cADPR is a central event in its signaling pathway. mdpi.com While first identified as a potent Ca²⁺ mobilizing agent in sea urchin eggs, subsequent research has established its role across various cell types and species. nih.gov The interaction is not always direct; in many systems, the effect of cADPR on RyRs is mediated by accessory proteins that modulate the channel's sensitivity to Ca²⁺. mdpi.comphysiology.org
Mammalian cells express three main isoforms of the ryanodine receptor—RyR1, RyR2, and RyR3—encoded by distinct genes. nih.gov These isoforms exhibit tissue-specific expression patterns and display differential sensitivity to activation by cADPR. All three isoforms are activated by cytosolic Ca²⁺ in the micromolar range and are subsequently inactivated by higher concentrations, though the sensitivity to this inactivation varies among the subtypes. nih.gov
RyR1 is the principal isoform found in skeletal muscle. nih.gov Studies using HEK293 cells engineered to express RyR1 have shown that intracellular application of cADPR induces significant Ca²⁺ transients. nih.gov This cADPR-induced Ca²⁺ release is dependent on the RyR1 channels themselves and is sourced from the endoplasmic reticulum. nih.gov However, some studies have indicated that cADPR's effect on RyR1 might be less direct compared to other isoforms, with its precursor, ADP-ribose (ADPR), potentially playing a more direct role in sensitizing the channel to calcium. nih.gov
The cardiac isoform, RyR2, is predominantly expressed in the heart. nih.gov The primary regulatory effect of cADPR on RyR2 is to increase the channel's sensitivity to Ca²⁺-induced Ca²⁺ release (CICR). nih.gov While some reports suggest a direct activation of RyR2 by cADPR, others propose an indirect mechanism. nih.govresearchgate.net For instance, in cardiac myocytes, cADPR's ability to activate the channel is dependent on activating levels of cytosolic Ca²⁺, suggesting it acts to sensitize the channel to its primary ligand, Ca²⁺, rather than acting as a direct trigger under resting conditions. ahajournals.orgnih.gov The presence of physiological concentrations of ATP may also influence this interaction, with some evidence suggesting cADPR competes with ATP for a binding site on the RyR2 channel. ahajournals.orgnih.gov
RyR3 is expressed in various tissues, including the brain and smooth muscle. physiology.orgnih.gov Similar to RyR1, experiments in HEK293 cells stably expressing RyR3 demonstrated that cADPR effectively triggers robust Ca²⁺ release by activating these channels. nih.goved.ac.uk In smooth muscle cells, where RyR2 and RyR3 can be co-expressed, cADPR is a key messenger that activates RyRs to mobilize intracellular Ca²⁺. physiology.orgphysiology.org
The interaction between cADPR and RyRs is often not direct but is mediated by the accessory protein FKBP12.6 (also known as calstabin2). mdpi.comphysiology.org FKBP12.6 binds to the RyR channel complex, stabilizing it in a closed state. physiology.org It is proposed that cADPR binds to FKBP12.6, causing its dissociation from the RyR channel. mdpi.comphysiology.org This unbinding of the inhibitory FKBP12.6 protein leads to the activation of the RyR channel and subsequent Ca²⁺ release. mdpi.comphysiology.orgnih.gov
This mechanism has been demonstrated in several tissues, including pancreatic islets and vascular smooth muscle. mdpi.comphysiology.org In bovine coronary arterial smooth muscle, blocking FKBP12.6 with an antibody or removing it from the RyR complex abolished the channel's activation by cADPR. physiology.orgnih.gov Furthermore, in cardiomyocytes from FKBP12.6-deficient mice, the regulatory effects of cADPR on Ca²⁺ sparks were absent, confirming the critical role of this protein in mediating the effects of cADPR on RyR2. nih.gov The dissociation of FKBP12.6 from RyRs appears to be a key step in the signaling cascade that links cADPR to Ca²⁺ release. researchgate.net
Data Tables
Table 1: Differential Sensitivity of RyR Subtypes to cADPR This table summarizes the observed effects of cyclic ADP-ribose (cADPR) on the three main ryanodine receptor (RyR) isoforms based on experimental findings.
| RyR Subtype | Primary Tissue | Observed Effect of cADPR | Mechanism | Supporting Findings |
| RyR1 | Skeletal Muscle | Induces Ca²⁺ release nih.gov | Sensitizes channel to Ca²⁺ nih.gov | cADPR triggers Ca²⁺ transients in RyR1-expressing HEK293 cells. nih.gov |
| RyR2 | Cardiac Muscle | Sensitizes channel to CICR nih.gov | Increases sensitivity to Ca²⁺ activation ahajournals.orgnih.gov | Potentiates Ca²⁺-induced Ca²⁺ release; effect is dependent on activating levels of cytosolic Ca²⁺. nih.govahajournals.org |
| RyR3 | Brain, Smooth Muscle | Induces Ca²⁺ release nih.gov | Direct or indirect activation | cADPR triggers robust Ca²⁺ transients in RyR3-expressing HEK293 cells. nih.gov |
Table 2: Effect of cADPR on Reconstituted RyR Channels from Coronary Arterial Smooth Muscle This table shows the fold increase in the open probability (NPo) of reconstituted ryanodine receptor (RyR)/Ca²⁺ release channels in response to different concentrations of cADPR, as detailed in studies on coronary arterial smooth muscle cells.
| cADPR Concentration | Fold Increase in Open Probability (NPo) |
| 0.01 µM | 2.9-fold physiology.org |
| 1.0 µM | 8.0-fold physiology.org |
Ryanodine Receptor-Gated Intracellular Calcium Stores
This compound is a recognized modulator of Ca²⁺-induced Ca²⁺ release (CICR) through the ryanodine receptor (RyR), a major channel responsible for releasing Ca²⁺ from intracellular stores like the endoplasmic and sarcoplasmic reticulum. nih.govmdpi.com While cADPR can induce Ca²⁺ release, it is generally considered a modulator that sensitizes the RyR to the effects of Ca²⁺ itself. ahajournals.orgnih.gov This means that in the presence of cADPR, a lower concentration of cytosolic Ca²⁺ is required to trigger the opening of the RyR channel. wikipedia.org
The precise mechanism of this modulation is complex and appears to involve accessory proteins. nih.gov In sea urchin egg microsomes, the sensitivity of RyRs to cADPR is dependent on the presence of calmodulin. nih.gov It is suggested that calmodulin and other factors like caffeine (B1668208) and strontium can confer sensitivity to cADPR, highlighting the role of these accessory proteins in the signaling pathway. nih.gov
Studies on cardiac RyR channels have indicated that cADPR may compete with ATP for an adenine (B156593) nucleotide binding site on the channel. ahajournals.orgnih.gov However, under physiological conditions with millimolar concentrations of ATP, the direct activating effect of cADPR on the cardiac RyR may be minimal. ahajournals.org In contrast, research on skeletal muscle sarcoplasmic reticulum has shown that cADPR, as well as its precursor β-NAD⁺ and its metabolite ADP-ribose, can effectively activate RyR channels, particularly in the presence of activating levels of cytosolic Ca²⁺. physiology.org
In some cell types, such as pancreatic acinar cells, both RyRs and inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors are involved in generating Ca²⁺ oscillations, and cADPR can induce repetitive Ca²⁺ spikes that are blocked by ryanodine. nih.gov Similarly, in tracheal smooth muscle cells, cADPR is thought to be a necessary second messenger for initiating acetylcholine-induced Ca²⁺ oscillations via RyR channels. physiology.org
Interaction with Transient Receptor Potential Melastatin 2 (TRPM2) Channel
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that is permeable to Ca²⁺. nih.gov Its activation is linked to various cellular processes, and its interaction with cADPR is a subject of ongoing investigation.
The direct activation of the TRPM2 channel by cADPR has been a topic of debate. nih.govnih.gov While ADP-ribose (ADPR) is a well-established agonist of TRPM2, the role of cADPR is more controversial. nih.gov Some studies suggest that cADPR can directly activate TRPM2, although it is considered a less potent agonist than ADPR. wikipedia.org
Interestingly, the sensitivity of TRPM2 to cADPR appears to be temperature-dependent. embopress.orgnips.ac.jp At room temperature (around 25°C), cADPR may not significantly activate TRPM2. embopress.orgnips.ac.jp However, at physiological body temperatures (around 37°C), the co-application of heat and intracellular cADPR can dramatically potentiate TRPM2 activity. embopress.orgnips.ac.jp This suggests that TRPM2 could function as a molecular target for cADPR under physiological conditions, playing a role in processes like insulin (B600854) secretion from pancreatic β-cells. embopress.orgnips.ac.jp
There is evidence to suggest that cADPR and ADPR can act synergistically to activate the TRPM2 channel. wikipedia.org This means that the presence of both molecules leads to a greater activation of the channel than the sum of their individual effects. wikipedia.org This synergistic relationship highlights the intricate regulation of TRPM2 by NAD⁺ metabolites. frontiersin.org The potentiation of Ca²⁺ entry through TRPM2 by the combined action of these molecules could have significant physiological implications.
Identification of Other Putative this compound Receptors/Binding Sites
Beyond the well-studied interactions with RyRs and TRPM2, research has pointed to the existence of other specific binding sites or receptors for cADPR.
Early and significant research on cADPR signaling was conducted in sea urchin eggs. nih.govnih.gov Studies using radiolabeled cADPR identified specific, high-affinity binding sites in sea urchin egg microsomes. nih.gov Scatchard analysis of this binding indicated a high affinity with a dissociation constant (Kd) of approximately 17 nM and a binding capacity of about 25 fmol/mg of protein. nih.gov Importantly, this binding was not competed by IP₃, suggesting a distinct receptor. nih.gov Further characterization of the cADPR-binding sites in sea urchin egg homogenates confirmed the presence of a single class of high-affinity receptors. nih.govportlandpress.com The retention of binding after a high-salt wash suggests that the receptor is either an integral membrane protein or a peripheral protein that is tightly associated with the membrane. nih.govportlandpress.com
High-affinity binding sites for cADPR have also been identified in the sarcoplasmic reticulum (SR) membranes of various tissues. physiology.orgnih.gov In porcine coronary artery smooth muscle, cADPR stimulates Ca²⁺ release from the SR through a mechanism that appears to be independent of both the IP₃ receptor and the ryanodine receptor, suggesting a novel release mechanism. nih.govelsevierpure.com The effect of cADPR on Ca²⁺ release in these cells is mediated by high-affinity cADPR binding sites within the SR membrane. physiology.org While the molecular identity of these binding proteins in many tissues remains to be fully elucidated, their existence points to a complex and multifaceted regulatory system for cADPR-mediated Ca²⁺ signaling. ahajournals.org
Cross-talk with Other Signaling Pathways
This compound (cADPR) does not operate in isolation; its signaling network is intricately connected with other major cellular signaling pathways. This crosstalk allows for the fine-tuning of calcium signals and integrates them with other cellular responses, ensuring a coordinated reaction to various stimuli. The following sections detail the molecular mechanisms underlying the interplay between cADPR and key signaling cascades.
The nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a well-established system that regulates a multitude of physiological processes, including vasodilation and neurotransmission. Emerging evidence indicates a significant interaction between this pathway and cADPR-mediated calcium signaling. The convergence of these two pathways often involves the activation of cGMP-dependent protein kinase (PKG).
The link between the NO/cGMP pathway and cADPR is frequently mediated by cGMP-dependent protein kinase, also known as protein kinase G (PKG). nih.gov In this signaling cascade, NO, a diffusible gas, activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP levels leads to the activation of PKG, a serine/threonine kinase. researchgate.net
Research has demonstrated that activated PKG can phosphorylate and thereby stimulate the activity of ADP-ribosyl cyclase, the enzyme responsible for synthesizing cADPR from nicotinamide (B372718) adenine dinucleotide (NAD+). nih.govnih.gov This phosphorylation enhances the production of cADPR, which in turn mobilizes calcium from intracellular stores by activating ryanodine receptors (RyRs). nih.gov This entire sequence creates a signaling pathway where NO acts as the initial trigger, and cADPR functions as a downstream mediator to elicit a calcium response. nih.govnih.gov This mechanism has been implicated in various cellular processes, including long-term depression in the hippocampus and the regulation of calcium in parotid acinar cells. nih.govnih.gov
Interestingly, there is also evidence for a cGMP-independent pathway through which NO can influence cADPR signaling. Some studies have shown that NO donors can directly inhibit ADP-ribosyl cyclase activity through S-nitrosylation of thiol groups on the enzyme, a process that does not involve cGMP or PKG. nih.gov This suggests a dual regulatory role for NO, capable of both stimulating and inhibiting cADPR production depending on the cellular context and the specific molecular interactions at play.
The synthesis of cADPR is intrinsically linked to the cellular pool of its substrate, nicotinamide adenine dinucleotide (NAD+). Consequently, any pathway that influences NAD+ availability can indirectly affect cADPR signaling. Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that, like ADP-ribosyl cyclase (often the enzyme CD38), use NAD+ as a substrate. nih.govnih.gov This shared reliance on NAD+ creates a point of significant crosstalk between these enzymatic systems.
PARPs are crucial for a variety of cellular processes, most notably DNA repair and the response to cellular stress. nih.govnih.gov When activated by DNA damage, PARP-1, a prominent member of the PARP family, consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on various nuclear proteins. nih.gov This extensive consumption of NAD+ can significantly deplete the cellular NAD+ pool.
This depletion has direct consequences for cADPR synthesis. A reduction in the available NAD+ substrate can limit the production of cADPR by ADP-ribosyl cyclases like CD38. Therefore, the activation of PARP can lead to an attenuation of cADPR-mediated calcium signaling simply by substrate limitation. Studies have shown that during aging, an increase in the expression and activity of the NADase CD38 is a primary driver of NAD+ decline, more so than PARP1, whose levels may even decrease. nih.gov This highlights the competitive relationship between these NAD+-consuming enzymes in regulating cellular NAD+ homeostasis. The elevated NAD+ levels resulting from CD38 deficiency can then serve as a substrate for other enzymes like PARPs and Sirtuins. nih.gov
This metabolic crosstalk ensures that cellular resources are appropriately allocated based on the prevailing conditions. For instance, under conditions of significant genotoxic stress, the cell prioritizes DNA repair by channeling NAD+ towards PARP activity, potentially at the expense of cADPR-mediated calcium signaling.
Adenosine (B11128) monophosphate-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and works to restore metabolic balance by promoting catabolic processes that generate ATP and inhibiting anabolic pathways that consume it. researchgate.netnih.gov A key point of crosstalk between cADPR and AMPK signaling arises from the calcium-mobilizing action of cADPR.
The activation of AMPK can occur through phosphorylation by upstream kinases, one of which is the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). researchgate.net CaMKKβ is, as its name suggests, activated by increased intracellular calcium levels. The signaling pathway is as follows: cADPR triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in calcium activates calmodulin, which in turn binds to and activates CaMKKβ. Activated CaMKKβ then phosphorylates and activates AMPK. researchgate.net
This mechanism provides a direct link between a calcium signal initiated by cADPR and the activation of a master metabolic regulator. This crosstalk is physiologically significant, for example, in the context of cellular responses to hormones that use cADPR to mobilize calcium. The subsequent activation of AMPK can then modulate a wide array of metabolic functions, including glucose uptake and fatty acid oxidation. nih.gov This integration of calcium signaling with metabolic regulation allows cells to couple changes in their signaling environment to adjustments in their energetic status. For instance, in intestinal stem cells, cADPR-mediated calcium signaling has been shown to be part of a cascade that involves CaMKK and leads to AMPK activation during calorie restriction.
G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that detect a wide array of extracellular signals, including hormones and neurotransmitters, and translate them into intracellular responses. A significant body of evidence demonstrates that the activation of certain GPCRs can lead to the production of cADPR, thereby integrating GPCR signaling with intracellular calcium mobilization.
The mechanism often involves the direct or indirect activation of an ADP-ribosyl cyclase, such as CD38, following the binding of a ligand to its specific GPCR. nih.gov For example, in neuronal cells, the activation of M1 muscarinic acetylcholine (B1216132) receptors, a type of GPCR, is directly coupled through G proteins to the stimulation of ADP-ribosyl cyclase, leading to increased cADPR production and subsequent calcium release. nih.gov
Physiological Roles of Cyclic Adp Ribose Signaling
Cellular Homeostasis and Fundamental Processes
The cADPR signaling pathway is integral to maintaining cellular equilibrium and orchestrating core biological events. It achieves this primarily through its tight regulation of intracellular Ca2+ concentrations, which influences the cell cycle, proliferation, differentiation, and the expression of genes.
Cyclic ADP-ribose is a universal modulator of intracellular Ca2+ signaling. nih.gov It functions by mobilizing Ca2+ from internal stores, predominantly the endoplasmic reticulum (ER). wikipedia.orgmedchemexpress.com This process is primarily mediated through the activation of ryanodine (B192298) receptors (RyRs), which are intracellular Ca2+ release channels. wikipedia.orgphysiology.org Unlike some other signaling molecules, cADPR does not typically activate RyR channels directly; instead, it enhances their sensitivity to Ca2+ itself, a mechanism known as calcium-induced calcium release (CICR). nih.gov By lowering the threshold for RyR activation by cytosolic Ca2+, cADPR effectively amplifies the calcium signal. wikipedia.orgnih.gov
The interaction between cADPR and RyRs can be complex and may involve accessory proteins. For instance, in sea urchin eggs, the protein calmodulin has been shown to be essential for mediating the activation of the ryanodine receptor by cADPR. nih.gov In pancreatic acinar cells, both RyRs and inositol (B14025) 1,4,5-trisphosphate (IP3) receptors are involved in generating Ca2+ oscillations, with cADPR capable of inducing repetitive Ca2+ spikes that are blocked by ryanodine. nih.gov This highlights the intricate interplay between different Ca2+ signaling pathways within the cell. The significance of the cADPR/RyR pathway has been demonstrated in various cell types, including smooth muscle cells, where it is crucial for regulating contractility. physiology.orgphysiology.org
| Cell Type | Key Finding Related to cADPR and Calcium Homeostasis | Reference |
|---|---|---|
| Airway Smooth Muscle | cADPR acts as a calcium-mobilizing second messenger, and alterations in its metabolism can lead to altered calcium homeostasis. | physiology.org |
| Pancreatic Acinar Cells | cADPR induces repetitive Ca2+ spikes localized in the secretory pole, which are blocked by the RyR inhibitor ryanodine. | nih.gov |
| Sea Urchin Eggs | cADPR is a potent Ca2+ mobilizing agent that enhances the sensitivity of ryanodine-sensitive calcium-release channels to activation by calcium. | nih.gov |
| Porcine Tracheal Smooth Muscle | cADPR induces a dose-dependent increase in intracellular Ca2+ concentration, a response that is blocked by RyR inhibitors. | physiology.org |
| Cardiac Myocytes | cADPR is suggested to set the sensitivity of RyRs to activation by an influx of calcium during excitation-contraction coupling. | nih.gov |
The progression of the cell cycle is a tightly regulated process controlled by various checkpoints and signaling molecules. Core regulators include proteins called cyclins and enzymes known as cyclin-dependent kinases (Cdks). khanacademy.org Emerging evidence indicates that Ca2+ messengers, including cADPR, are also involved in this intricate control system. nih.gov The precise oscillations of intracellular Ca2+ concentration are critical for transitions between different phases of the cell cycle. Research has shown that cADPR is involved in cellular functions such as cell cycle regulation in various organisms, from the protist Euglena to higher animals. nih.gov By modulating Ca2+ levels, cADPR can influence the activity of Ca2+-dependent enzymes and proteins that are essential for the cell to progress from one stage to the next, ensuring events like DNA replication and chromosome segregation occur at the appropriate time.
The cADPR signaling pathway plays a significant role in controlling cell proliferation and differentiation. nih.gov Studies have demonstrated that cADPR can stimulate the proliferation of various cell types. nih.gov For example, extracellularly applied cADPR was found to significantly increase the colony output and size of human hematopoietic progenitors. nih.gov This effect is linked to its ability to increase the intracellular free calcium concentration. nih.gov
In human peripheral blood mononuclear cells (PBMCs), cADPR has been identified as a second messenger in the proliferation stimulated by lipopolysaccharide (LPS). nih.gov Incubation of PBMCs with LPS led to a doubling of intracellular cADPR levels, underscoring its role in the adaptive immune response. nih.gov Similarly, in human bone marrow mesenchymal stem cells, cADPR was shown to increase cell proliferation in a concentration-dependent manner, an effect that could be blocked by a cADPR antagonist. nih.gov This suggests that cADPR is a key regulator in the growth and expansion of stem cell populations. Furthermore, cADPR signaling has been linked to the differentiation of certain cell lineages, such as the neuroendocrine differentiation of LNCaP cells. wikipedia.org
| Cell Type | Proliferative Effect of cADPR | Key Research Finding | Reference |
|---|---|---|---|
| Human Hematopoietic Progenitors | Stimulatory | Exposure to 100 µM cADPR for 24h induced a significant increase in colony output and size. | nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mediator | LPS-stimulated proliferation is associated with a doubling of intracellular cADPR levels. | nih.gov |
| Human Mesenchymal Stem Cells (MSCs) | Stimulatory | cADPR increased cell proliferation (assessed by MTT and 3H-thymidine incorporation assays) in a concentration-dependent manner. | nih.gov |
The influence of cADPR extends to the fundamental process of gene expression. nih.gov While often viewed as a cytoplasmic messenger, the components of its signaling pathway can interact with nuclear processes. Poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and chromatin modification, shares a substrate (NAD+) with cADPR-synthesizing enzymes. acs.orgnih.gov Research has implicated PARP as a direct regulator of cell-specific gene transcription. For example, PARP binds with transcription enhancer factor 1 (TEF-1) to specific DNA elements to regulate muscle-specific gene expression. nih.gov This connection suggests a potential for crosstalk between the NAD+-consuming pathways of cADPR synthesis and poly(ADP-ribosylation) in the nucleus. By influencing the availability of the common substrate NAD+, or through other indirect Ca2+-dependent mechanisms, cADPR signaling can have downstream effects on the activity of transcription factors and chromatin-modifying enzymes, thereby regulating the expression of specific genes. nih.govdovepress.com
Endocrine System Regulation
The cADPR signaling cascade is a critical component in the regulation of the endocrine system, with a well-documented role in hormone secretion.
One of the most extensively studied roles of cADPR is its function as a second messenger in glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. mdpi.comnih.govnih.gov In these cells, glucose metabolism leads to an increase in the intracellular ratio of ATP to ADP. nih.govyoutube.com This elevated ATP has a dual role in the cADPR pathway. The enzyme CD38, present on beta-cells, possesses both ADP-ribosyl cyclase activity (synthesizing cADPR from NAD+) and cADPR hydrolase activity (degrading cADPR). mdpi.comnih.gov High levels of ATP competitively inhibit the cADPR hydrolase activity of CD38, leading to an accumulation of cADPR within the cell. mdpi.comnih.gov
| Molecule/Component | Role in cADPR-Mediated Insulin Secretion | Reference |
|---|---|---|
| Glucose | Primary stimulus; its metabolism increases intracellular ATP. | nih.gov |
| ATP | Inhibits the cADPR hydrolase activity of CD38, causing cADPR to accumulate. | mdpi.comnih.gov |
| CD38 | Enzyme that synthesizes cADPR from NAD+ and also hydrolyzes it. Its hydrolase activity is inhibited by ATP. | mdpi.comnih.gov |
| This compound (cADPR) | Accumulates upon glucose stimulation and acts as a second messenger to mobilize Ca2+. | nih.govnih.gov |
| Ryanodine Receptor (RyR) | Intracellular Ca2+ channel on the endoplasmic reticulum activated by cADPR. | mdpi.com |
| Calcium (Ca2+) | Released from intracellular stores, its increased cytosolic concentration triggers insulin exocytosis. | mdpi.comnih.gov |
Muscular System Physiology
The rhythmic contraction and relaxation of muscle tissue are fundamental to a vast array of physiological processes. At the heart of this intricate cellular ballet is the precise regulation of intracellular calcium (Ca²⁺) concentrations. This compound (cADPR), a naturally occurring metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), has emerged as a key player in this regulation. nih.govmdpi.com Synthesized by the enzyme CD38, cADPR functions as a second messenger, mobilizing Ca²⁺ from intracellular stores, primarily the sarcoplasmic reticulum (SR), through the activation of ryanodine receptors (RyRs). nih.govnih.gov This modulation of Ca²⁺ signaling by cADPR is pivotal in determining the contractile state of various muscle types.
Smooth Muscle Contraction and Relaxation
In smooth muscle, the tone—the degree of sustained contraction—is meticulously controlled to maintain organ function, from regulating blood pressure in arteries to controlling airflow in the lungs. The cADPR signaling pathway is a significant contributor to this regulation. plos.org
The contractility of airway smooth muscle (ASM) is a critical determinant of airway resistance. Excessive contraction, or bronchoconstriction, is a hallmark of obstructive airway diseases like asthma. Research has firmly established that cADPR-mediated Ca²⁺ signaling is a crucial component of ASM contraction. nih.govbohrium.com
A variety of contractile agonists, including acetylcholine (B1216132) (ACh) and histamine, trigger the production of cADPR in ASM cells. nih.gov This increase in cADPR sensitizes RyRs on the SR, leading to Ca²⁺ release and subsequent muscle contraction. nih.gov Studies have shown that inhibiting the cADPR pathway can significantly reduce the contractile response of ASM to these agonists. For instance, the cADPR antagonist 8-bromo-cADPR has been shown to attenuate Ca²⁺ responses to agonists in both human and porcine ASM cells. nih.govplos.org
Furthermore, the CD38/cADPR pathway is implicated in airway hyperresponsiveness, a characteristic feature of asthma where airways exhibit an exaggerated constrictor response. nih.gov Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-13 (IL-13), which are prevalent in asthmatic airways, have been found to upregulate the expression of CD38 in human ASM cells. nih.govnih.gov This leads to increased cADPR production and, consequently, augmented Ca²⁺ responses and contractility. nih.gov Studies using CD38 knockout (KO) mice have corroborated these findings, showing that these mice exhibit attenuated airway responsiveness to methacholine, a cholinergic agonist. karger.commdpi.com
Table 1: Research Findings on cADPR in Airway Smooth Muscle
| Agonist/Condition | Key Finding | Model System | Reference |
|---|---|---|---|
| Acetylcholine (ACh) | Increases cADPR levels, leading to Ca²⁺ oscillations and contraction. | Porcine and Bovine Tracheal Smooth Muscle | plos.org |
| Histamine | Elevates cADPR levels, contributing to Ca²⁺ responses. | Porcine and Human Airway Smooth Muscle | plos.orgnih.gov |
| Inflammatory Cytokines (TNF-α, IL-13) | Upregulate CD38 expression, enhancing cADPR-mediated Ca²⁺ signaling and hyperresponsiveness. | Human Airway Smooth Muscle Cells, Mouse Models | nih.govnih.gov |
| 8-bromo-cADPR (cADPR antagonist) | Attenuates agonist-induced Ca²⁺ responses. | Human and Porcine Airway Smooth Muscle Cells | nih.govplos.org |
| CD38 Knockout | Reduces airway responsiveness to methacholine. | Mice | karger.commdpi.com |
The regulation of vascular tone is essential for maintaining blood pressure and directing blood flow. The cADPR signaling pathway plays a significant role in the contraction of vascular smooth muscle cells (VSMCs), thereby influencing vasoconstriction and vasodilation.
In coronary arteries, for example, agonists such as acetylcholine can induce vasoconstriction through a cADPR-dependent mechanism. nih.govresearchgate.net Studies have demonstrated that inhibiting the synthesis of cADPR with nicotinamide, or blocking its action with the antagonist 8-bromo-cADPR, significantly attenuates the vasoconstrictor response to various stimuli. nih.govnih.gov This suggests that a basal level of cADPR production is necessary for maintaining normal vascular tone.
Moreover, the cADPR pathway is involved in the vascular response to oxidative stress. Superoxide (B77818), a reactive oxygen species, has been shown to increase the activity of ADP-ribosyl cyclase, leading to enhanced cADPR production and subsequent vasoconstriction in bovine coronary arteries. pkusz.edu.cn This highlights a potential role for cADPR in the pathophysiology of vascular diseases associated with oxidative stress.
The influence of cADPR on vascular tone is also mediated through its modulation of ion channels. In coronary arterial smooth muscle, cADPR has been found to reduce the activity of large-conductance Ca²⁺-activated potassium (BKCa) channels. nih.gov The inhibition of these channels, which normally promote vasodilation by hyperpolarizing the cell membrane, would favor a more depolarized state and contribute to vasoconstriction.
Table 2: Research Findings on cADPR in Vascular Smooth Muscle
| Agonist/Condition | Effect on Vascular Tone | Mechanism | Model System | Reference |
|---|---|---|---|---|
| Acetylcholine | Vasoconstriction | Activation of M1 muscarinic receptors leading to cADPR production. | Bovine Coronary Arteries | nih.gov |
| Nicotinamide (cADPR synthesis inhibitor) | Vasodilation | Inhibition of basal cADPR formation. | Bovine Coronary Arteries | nih.govnih.gov |
| Oxidative Stress (Superoxide) | Vasoconstriction | Activation of ADP-ribosyl cyclase and increased cADPR production. | Bovine Coronary Arteries | pkusz.edu.cn |
| cADPR | Modulation of Ion Channels | Reduces the activity of BKCa channels, favoring vasoconstriction. | Bovine Coronary Arterial Smooth Muscle Cells | nih.gov |
Cardiac Muscle Function
The rhythmic and coordinated contraction of the heart is driven by a process known as excitation-contraction coupling (ECC), where an electrical signal (action potential) is translated into mechanical force. The role of cADPR in this fundamental process has been a subject of intense research and some debate.
In cardiac myocytes, the arrival of an action potential triggers the influx of a small amount of Ca²⁺ through L-type Ca²⁺ channels. This initial Ca²⁺ influx then activates RyRs on the sarcoplasmic reticulum, leading to a much larger release of Ca²⁺ into the cytosol, a process termed calcium-induced calcium release (CICR). mdpi.com This surge in intracellular Ca²⁺ initiates muscle contraction.
The central hypothesis regarding cADPR's role in cardiac ECC is that it does not directly trigger Ca²⁺ release on its own but rather sensitizes the RyRs to the initial Ca²⁺ influx. nih.govnih.gov This sensitization would mean that for a given amount of trigger Ca²⁺, more Ca²⁺ is released from the SR, thus amplifying the signal. Evidence for this comes from studies where the introduction of a cADPR antagonist, 8-amino-cADPR, into isolated guinea-pig ventricular myocytes substantially reduced both the Ca²⁺ transients and the contractions that accompany action potentials. nih.govnih.gov
However, the role of cADPR in cardiac ECC is not without controversy. Some studies have suggested that at physiological concentrations of ATP, which competes with cADPR for binding sites on the RyR, the effect of cADPR may be minimal. nih.gov Other research has even proposed that cADPR can induce Ca²⁺ release from the cardiac SR through a mechanism independent of the RyR. plos.org Despite these debates, a significant body of evidence points towards a modulatory role for cADPR in fine-tuning the efficiency of cardiac ECC.
Table 3: Research Findings on cADPR in Cardiac Excitation-Contraction Coupling
| Experimental Approach | Key Finding | Model System | Reference |
|---|---|---|---|
| Injection of 8-amino-cADPR (antagonist) | Reduced contractions and Ca²⁺ transients. | Guinea-Pig Ventricular Myocytes | nih.govnih.gov |
| Single-channel recordings | cADPR increases the open probability of RyRs in the presence of activating Ca²⁺. | Reconstituted Cardiac Ryanodine Receptors | nih.gov |
| Isolated SR microsomes | cADPR induced Ca²⁺ release independently of RyR blockers. | Canine Cardiac Sarcoplasmic Reticulum | plos.org |
The force of contraction of the heart, or its inotropy, is dynamically regulated to meet the body's changing metabolic demands. The sympathetic nervous system, through the release of catecholamines and activation of β-adrenergic receptors, is a primary driver of increased cardiac contractility. Recent research has implicated the CD38/cADPR signaling pathway as a key player in this process.
β-adrenergic stimulation has been shown to increase the intracellular levels of cADPR in the heart. nih.gov This increase in cADPR is thought to contribute to the positive inotropic effect of β-adrenergic agonists like isoproterenol. The proposed mechanism involves cADPR enhancing the Ca²⁺ load of the sarcoplasmic reticulum, leading to larger Ca²⁺ transients and a stronger contraction. nih.gov
Furthermore, the CD38/cADPR pathway appears to be involved in the long-term changes in cardiac contractility seen in pathological conditions such as cardiac hypertrophy. plos.org Chronic stimulation of β-adrenergic receptors can lead to a maladaptive increase in heart muscle mass, and studies in CD38 KO mice have shown that these animals are protected from isoproterenol-induced cardiac hypertrophy. plos.org This suggests that the CD38/cADPR signaling pathway is not only involved in acute modulation of contractility but also plays a role in the structural remodeling of the heart in response to sustained stress.
Nervous System Functions
This compound (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) levels, playing a significant role in a variety of functions within the nervous system. nih.govnih.gov Synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, cADPR is instrumental in processes ranging from basic neuronal signaling to complex behaviors. nih.govwikipedia.org Its primary mechanism of action involves the mobilization of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine receptors (RyRs). nih.govwikipedia.org This function establishes cADPR as a key signaling molecule in both neurons and glial cells. nih.gov
Neuronal Calcium Signaling
This compound is recognized as a universal calcium signal molecule in the nervous system. nih.gov It functions as an endogenous modulator of ryanodine receptor Ca²⁺-releasing channels. researchgate.net When introduced into neuronal cells, cADPR can induce a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). researchgate.net Furthermore, it can potentiate the rise in [Ca²⁺]i that occurs as a result of depolarization-induced Ca²⁺ influx. researchgate.net The synthesis of cADPR in neurons is a regulated process, stimulated by various factors and pathways, including the activation of specific neurotransmitter receptors coupled to ADP-ribosyl cyclase. nih.gov This compound's ability to sensitize RyRs allows for calcium-induced calcium release (CICR) to occur at lower cytosolic Ca²⁺ concentrations, amplifying calcium signals within the neuron. wikipedia.org
Neurotransmitter Release
The cADPR signaling pathway is directly involved in modulating the release of neurotransmitters. Research on cholinergic synapses in Aplysia californica has provided direct evidence for this role. nih.govnih.gov
Enhanced Release: Presynaptic injection of cADPR into an identified cholinergic neuron was shown to increase the postsynaptic response. nih.govnih.gov This was attributed to an increase in the number of acetylcholine (ACh) quanta released. nih.gov
Endogenous System: The presence of ADP-ribosyl cyclase, the enzyme that synthesizes cADPR from NAD⁺, has been confirmed in the presynaptic neuron. nih.govnih.gov Applying NAD⁺, the substrate for this enzyme, mimicked the facilitatory effect of cADPR on ACh release, and this effect was blocked by a cADPR antagonist, 8-amino-cADPR. nih.gov
| Experimental Finding | Organism/System | Effect of cADPR | Reference |
| Presynaptic Injection of cADPR | Aplysia californica Cholinergic Synapse | Increased postsynaptic response and number of acetylcholine quanta released. | nih.gov |
| Application of NAD⁺ (cADPR precursor) | Aplysia californica Cholinergic Synapse | Increased acetylcholine release, an effect blocked by cADPR antagonists. | nih.gov |
| Application of cADPR Antagonists | Aplysia californica Cholinergic Synapse | Decreased acetylcholine release. | nih.govnih.gov |
Synaptic Plasticity: Long-Term Depression (LTD)
This compound is a key component in the signaling cascade that induces long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. pnas.orgnih.gov At the Schaffer collateral–CA1 synapses in the hippocampus, the induction of LTD requires Ca²⁺ release from presynaptic ryanodine receptor-gated stores. pnas.orgnih.gov cADPR has been identified as the messenger that links upstream signals to this required calcium release. pnas.org
The proposed pathway for cADPR's involvement in presynaptic LTD is as follows:
Postsynaptic activity leads to the production of the retrograde messenger nitric oxide (NO). pnas.org
NO diffuses to the presynaptic terminal and activates soluble guanylate cyclase, leading to the generation of cyclic guanosine (B1672433) monophosphate (cGMP). pnas.org
Elevated cGMP activates protein kinase G (PKG). pnas.org
PKG is thought to phosphorylate and activate ADP-ribosyl cyclase (also known as CD38), which then synthesizes cADPR from β-NAD⁺. pnas.org
Finally, cADPR binds to and sensitizes ryanodine receptors on intracellular calcium stores, facilitating the Ca²⁺ release necessary for the induction of LTD. pnas.org
Experiments have shown that increasing cGMP levels in hippocampal slices stimulates the production of cADPR. pnas.org Furthermore, blocking the cGMP-dependent protein kinase, cADPR receptors, or the ryanodine-sensitive Ca²⁺ stores all prevent the induction of LTD at these specific synapses. nih.gov The lack of effect when cADPR antagonists are infused into the postsynaptic neuron suggests a presynaptic site of action for this pathway. nih.gov
Oxytocin (B344502) Release in Hypothalamus and Pituitary
The CD38/cADPR signaling system is critical for the release of the neuropeptide oxytocin from neurons in the hypothalamus and their terminals in the posterior pituitary. nih.govnih.gov This process is essential not only for reproductive functions like labor and lactation but also for social behaviors in both males and females. nih.gov
Locally released oxytocin can act on its own receptors on neighboring oxytocinergic neurons, creating a positive feedback loop or autoregulation that results in further oxytocin secretion. nih.gov The cADPR pathway is integral to this autoregulatory mechanism. nih.gov Stimulation of oxytocin receptors activates the ADP-ribosyl cyclase activity of the CD38 enzyme, leading to an increase in cADPR synthesis. nih.govnih.gov The resulting cADPR mobilizes Ca²⁺ from intracellular stores via ryanodine receptors, increasing the intracellular Ca²⁺ concentration, which in turn facilitates further oxytocin release from dendrites and nerve terminals. nih.govnih.gov This can occur even without neuronal depolarization. nih.govfrontiersin.org This signaling pathway is also connected to the TRPM2 channel, which can be activated by β-NAD⁺ metabolites and heat, further linking environmental or physiological states like stress and hyperthermia to oxytocin release. nih.govfrontiersin.org
| Location | Trigger | Key Molecules | Outcome | Reference |
| Hypothalamus & Posterior Pituitary | Oxytocin binding to its receptor | CD38, cADPR, Ryanodine Receptors | Increased intracellular Ca²⁺, further Oxytocin release | nih.govnih.gov |
| Hypothalamus | Social or psychological stress | cADPR, TRPM2 | Oxytocin release into the brain | frontiersin.org |
Astrocytic Calcium Signaling
Astrocytes, a type of glial cell, utilize complex intracellular calcium signals to communicate with each other and with adjacent neurons. nih.gov The CD38/cADPR system is a key pathway in generating these astrocytic calcium signals. nih.govnih.gov Astrocytes can express the ectoenzyme CD38, which synthesizes cADPR. nih.govnih.gov
Cultured hippocampal astrocytes have been shown to respond to extracellular NAD⁺ or cADPR with increases in intracellular calcium, indicating the presence of an autocrine signaling system mediated by cADPR. nih.gov This cADPR-induced calcium elevation can, in turn, trigger the release of gliotransmitters such as glutamate (B1630785) and GABA from the astrocyte. nih.gov This process establishes a mechanism for astrocyte-to-neuron communication that is initiated by the CD38/cADPR system. nih.gov
This pathway is also implicated in neuroinflammatory conditions. For instance, the inflammatory cytokine IL-1β can increase the expression and enzymatic activity of CD38 in astrocytes. nih.govnih.gov This leads to higher levels of cADPR and a corresponding rise in the basal intracellular Ca²⁺ concentration, demonstrating a direct link between inflammatory signals and the cADPR pathway in astrocytes. nih.gov
Phototransduction in Retinal Rod Outer Segments
Within the visual system, a cADPR-dependent calcium signaling pathway has been identified in the outer segments of bovine retinal rods. nih.gov The enzyme responsible for cADPR synthesis, ADP-ribosyl cyclase, was found to be localized in the membrane fraction of these rod outer segments, specifically in the disk membranes where phototransduction occurs. nih.gov
This disk-associated ADP-ribosyl cyclase is catalytically active, capable of producing cyclic GDP-ribose (a cADPR analog) from an NAD⁺ analogue. nih.gov Research into the properties of this enzyme revealed an optimal pH of 6.5 and sensitivity to inhibition by zinc (Zn²⁺). nih.gov While a cADPR-mediated calcium signaling pathway exists in this cellular compartment, studies found no difference in the enzyme's activity between light and dark conditions. nih.gov This suggests that the role of cADPR in this context may not be directly tied to the primary light-evoked signal transduction cascade, which involves rapid changes in cGMP levels. youtube.com Instead, it may be involved in modulating calcium levels in response to other physiological changes within the photoreceptor outer segment. nih.gov
Immune System Regulation
The regulation of the immune system is a complex process involving the coordinated action of numerous cell types. This compound has emerged as a key player in orchestrating the function of these cells, thereby influencing both innate and adaptive immunity.
Modulation of Immune Cell Function
The influence of cADPR extends across a wide spectrum of immune cells, where it modulates essential functions ranging from activation and proliferation to migration and effector activities.
This compound is a crucial second messenger in T lymphocytes, where it governs calcium signaling, a fundamental process for T-cell activation and function. nih.gov Upon stimulation of the T-cell receptor (TCR)/CD3 complex, there is a notable increase in intracellular cADPR levels. nih.gov This elevation in cADPR is directly linked to sustained calcium signaling, which is essential for T-cell proliferation and the expression of activation markers such as CD25 and HLA-DR. nih.gov The molecular target for cADPR in T cells is the type-3 ryanodine receptor/calcium channel. nih.gov Antagonists of cADPR have been shown to inhibit TCR/CD3-stimulated calcium signaling and, consequently, T-cell activation. nih.gov
In the context of CD8+ T cells, which are vital for killing infected or cancerous cells, the ectoenzyme CD38, which synthesizes cADPR, is upregulated on these cells in HIV-1 infected patients, and this is linked to immune system activation and disease progression. nih.gov Furthermore, the ADP-ribosylation of the CD8-β coreceptor can impact the function of CD8+ T cells. nih.gov Specifically, in the presence of extracellular NAD+, the enzyme ART2.2 can cause ADP-ribosylation of CD8-β on murine CD8+ T cells, which interferes with the binding of major histocompatibility complex (MHC)-I tetramers and can reduce CD8+ T-cell mediated cytotoxicity. nih.gov
Table 1: Research Findings on cADPR in T Lymphocytes
| Cell Type | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| T Lymphocytes | cADPR is a second messenger for Ca2+ signaling. nih.gov | Stimulation of the TCR/CD3 complex leads to increased intracellular cADPR, which in turn causes sustained calcium signaling. nih.gov | nih.gov |
| T Lymphocytes | Inhibition of cADPR signaling blocks T-cell activation. nih.gov | cADPR antagonists prevent TCR/CD3-stimulated calcium signaling, proliferation, and expression of activation markers. nih.gov | nih.gov |
| CD8+ T Cells | Increased CD38 expression is linked to immune activation in HIV-1. nih.gov | Upregulation of CD38 on CD8+ T cells is associated with HIV-1 progression. nih.gov | nih.gov |
| CD8+ T Cells | ADP-ribosylation of CD8-β affects T-cell function. nih.gov | ART2.2-mediated ADP-ribosylation of CD8-β interferes with MHC-I binding and reduces cytotoxicity. nih.gov | nih.gov |
The role of cADPR in B lymphocyte function is a subject of ongoing investigation. Signaling through the CD38 molecule on B cells can trigger their activation, proliferation, and the secretion of cytokines. nih.gov Additionally, when CD38 is co-ligated with the B cell antigen receptor (BCR), it can significantly enhance the responses mediated by the BCR. nih.gov Given that the extracellular domain of CD38 is responsible for converting NAD+ into cADPR, it was hypothesized that cADPR might regulate these CD38-mediated signaling events. nih.gov
However, research has indicated that the signaling and coreceptor activities of CD38 in B lymphocytes in vitro appear to be regulated by conformational changes in its extracellular domain upon ligand or substrate binding, rather than being dependent on the enzymatic generation of cADPR or ADP-ribose. nih.gov Point mutations in the extracellular domain of CD38 were found to severely impair signal transduction, yet there was no correlation between the signaling capacity of CD38 and its ability to produce cADPR. nih.gov
Table 2: Research Findings on cADPR in B Lymphocytes
| Cell Type | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| B Lymphocytes | CD38 signaling mediates B cell activation and proliferation. nih.gov | Signaling through CD38 can trigger B cell activation, proliferation, and cytokine secretion. nih.gov | nih.gov |
| B Lymphocytes | CD38 signaling appears independent of cADPR generation. nih.gov | Conformational changes in the CD38 ectodomain, not enzymatic activity, are proposed to regulate signaling. nih.gov | nih.gov |
In the context of lymphokine-activated killer (LAK) cells, which are a subset of NK cells with enhanced cytotoxic capabilities, cADPR acts as a calcium signaling messenger. nih.gov Treatment of LAK cells with the chemokine interleukin-8 (IL-8) induces the production of cADPR by the enzyme CD38. nih.gov This production of cADPR is a precursor to the formation of another calcium-mobilizing messenger, nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP). nih.gov The cADPR-mediated signaling cascade is crucial for the migration of these cells. nih.gov Studies using LAK cells from CD38 knockout mice have confirmed that CD38 is the enzyme responsible for the synthesis of both cADPR and NAADP in these cells in response to IL-8. nih.gov
Table 3: Research Findings on cADPR in Natural Killer (NK) Cells
| Cell Type | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| LAK Cells | cADPR is a calcium signaling messenger. nih.gov | IL-8 induces CD38-mediated cADPR production. nih.gov | nih.gov |
| LAK Cells | cADPR production precedes NAADP formation. nih.gov | The application of cADPR to LAK cells induces NAADP production. nih.gov | nih.gov |
| LAK Cells | cADPR signaling is essential for cell migration. nih.gov | The cADPR/NAADP signaling axis plays a key role in Ca2+ signaling for IL-8-induced LAK cell migration. nih.gov | nih.gov |
This compound plays a significant role in regulating the function of monocytes, macrophages, and dendritic cells, primarily through the modulation of calcium signaling and chemotaxis. In human monocytes, a cADPR antagonist can block the chemotaxis induced by ligands for various chemokine receptors, including CXCR4, CCR1, and CCR5. aai.org This suggests that cADPR is a key regulator of calcium signaling for a specific subset of chemoattractant receptors expressed on these cells. aai.org
For dendritic cells (DCs), which are potent antigen-presenting cells, the ADP-ribosyl cyclase CD38 and its product cADPR are critical for their trafficking. nih.gov CD38 regulates the migration of DC precursors from the blood to peripheral tissues and also controls the movement of mature DCs from inflammatory sites to lymph nodes, a crucial step for the initiation of adaptive immune responses. nih.gov This process is dependent on the ability of CD38 and cADPR to modulate calcium mobilization in response to chemokines such as CCL2, CCL19, CCL21, and CXCL12. nih.gov
Table 4: Research Findings on cADPR in Monocytes, Macrophages, and Dendritic Cells
| Cell Type | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Human Monocytes | cADPR regulates chemotaxis. aai.org | A cADPR antagonist inhibits chemotaxis in response to ligands for CXCR4, CCR1, and CCR5. aai.org | aai.org |
| Dendritic Cells | CD38/cADPR controls DC trafficking. nih.gov | Regulates migration of immature and mature DCs. nih.gov | nih.gov |
| Dendritic Cells | Modulates chemokine-stimulated calcium mobilization. nih.gov | Required for chemotaxis towards CCL2, CCL19, CCL21, and CXCL12. nih.gov | nih.gov |
In neutrophils, the most abundant type of white blood cell and a key component of the innate immune system, cADPR signaling is essential for their primary function of chemotaxis towards sites of infection and inflammation. The production of cADPR by CD38 is required for the directional migration of neutrophils in response to bacterial chemoattractants. nih.gov This is evidenced by the fact that mice lacking CD38 are more susceptible to bacterial infections due to the inability of their neutrophils to migrate to the site of infection. nih.gov
The mechanism by which cADPR controls neutrophil chemotaxis involves the regulation of both intracellular calcium release and sustained extracellular calcium influx. nih.gov Specifically, cADPR can directly induce the release of calcium from intracellular stores and is necessary for the influx of extracellular calcium in neutrophils stimulated by the bacterial chemoattractant formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov The chemotactic response of human neutrophils to certain ligands is also inhibited by cADPR antagonists. aai.org
Table 5: Research Findings on cADPR in Neutrophils
| Cell Type | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Neutrophils | CD38/cADPR is critical for chemotaxis. nih.gov | Controls neutrophil migration to bacterial chemoattractants. nih.gov | nih.gov |
| Neutrophils | Regulates intracellular and extracellular calcium. nih.gov | Induces intracellular Ca2+ release and is required for sustained extracellular Ca2+ influx. nih.gov | nih.gov |
| Neutrophils | Essential for bacterial clearance. nih.gov | CD38-deficient mice show increased susceptibility to bacterial infections due to impaired neutrophil migration. nih.gov | nih.gov |
Chemotaxis and Cell Migration
This compound plays a significant role in directing the movement of various cell types, a process known as chemotaxis, which is critical for immune surveillance, inflammation, and development. The production of cADPR by the enzyme CD38 is a key step in this process. In human phagocytic cells, such as neutrophils and monocytes, cADPR is essential for their migration towards certain chemoattractants. nih.gov For instance, the chemotaxis of these cells towards ligands of the formyl peptide receptor-like 1 is inhibited by cADPR antagonists. nih.gov Furthermore, cADPR antagonists can block the migration of human monocytes towards ligands for chemokine receptors like CXCR4, CCR1, and CCR5. nih.gov
In murine neutrophils and dendritic cells, both cADPR and its metabolic precursor, ADP-ribose (ADPR), are important second messengers that control chemotaxis. biorxiv.org They regulate calcium influx and migration in response to chemokines that activate receptors such as mouse FPR1, CXCR4, and CCR7. biorxiv.org The inhibition of cADPR signaling has been shown to significantly reduce the migration of these immune cells. For example, the cADPR antagonist 8-Br-cADPR can inhibit the chemotaxis of mouse bone marrow neutrophils towards chemoattractants like fMLF and IL-8. mdpi.com Similarly, the migration of dendritic cells and T cells towards the chemokine CCL19 is also dependent on the CD38/cADPR pathway. mdpi.com
The role of cADPR in cell migration is not limited to immune cells. There is emerging evidence suggesting its involvement in the migration of cancer cells, although this is a complex area of research with many factors at play. nih.gov
Table 1: Effect of cADPR Antagonism on Leukocyte Chemotaxis
| Cell Type | Chemoattractant | cADPR Antagonist | Inhibition of Chemotaxis | Reference |
|---|---|---|---|---|
| Human Monocytes | FPRL1 ligands | cADPR antagonist | Yes | nih.gov |
| Human Monocytes | CXCR4, CCR1, CCR5 ligands | cADPR antagonist | Yes | nih.gov |
| Murine Neutrophils | fMLF, IL-8 | 8-Br-cADPR | Yes | mdpi.com |
| Murine Dendritic Cells | CCL19 | 8-Br-cADPR | Yes | mdpi.com |
| Murine T Cells | CCL19 | 8-Br-cADPR | Yes | mdpi.com |
Cytokine and Chemokine Secretion
The secretion of cytokines and chemokines is a fundamental aspect of the immune response, and cADPR signaling is intricately involved in regulating this process. In human T lymphocytes, stimulation of the T-cell receptor (TCR) leads to an increase in intracellular cADPR levels, which is linked to sustained calcium signaling and T-cell activation, including the expression of activation markers and proliferation. unito.it The transcription factors NF-κB and AP-1, which are crucial for the expression of many cytokine genes, are known to be activated downstream of TCR stimulation, a process influenced by intracellular calcium levels. nih.govnih.gov
In dendritic cells (DCs), which are potent antigen-presenting cells, cADPR signaling influences the secretion of various cytokines that shape the nature of the immune response. For example, studies have shown that the production of cytokines like IL-6 and TNF-α by DCs can be modulated by factors that influence intracellular calcium. nih.gov Furthermore, in lymphokine-activated killer (LAK) cells, interleukin-8 (IL-8) induces the production of both cADPR and another calcium-mobilizing messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), through the enzyme CD38. nih.gov This signaling cascade is crucial for Ca2+ signaling and the migration of these cells. nih.gov
Research has also pointed to the differential regulation of chemokines such as IL-8, monocyte chemoattractant protein-1 (MCP-1), and RANTES in pancreatic myofibroblasts by pro-inflammatory cytokines, a process where intracellular calcium signaling plays a key role. capes.gov.br
Table 2: cADPR-Mediated Regulation of Cytokine and Chemokine Secretion
| Cell Type | Stimulus | Regulated Cytokine/Chemokine | Effect | Reference |
|---|---|---|---|---|
| Human T Lymphocytes | TCR stimulation | - | T-cell activation and proliferation | unito.it |
| Murine Dendritic Cells | Various stimuli | IL-6, TNF-α | Modulation of secretion | nih.gov |
| Lymphokine-Activated Killer (LAK) Cells | Interleukin-8 (IL-8) | cADPR and NAADP production | Increased Ca2+ signaling and cell migration | nih.gov |
| Human Pancreatic Myofibroblasts | Pro-inflammatory cytokines | IL-8, MCP-1, RANTES | Differential secretion | capes.gov.br |
Inflammatory Response Modulation
This compound signaling is a key modulator of the inflammatory response, contributing to both the initiation and resolution of inflammation. Dysregulation of the CD38/cADPR pathway has been implicated in several inflammatory diseases.
In the context of airway inflammation, such as in asthma, CD38 expression and cADPR production are upregulated in airway smooth muscle cells, contributing to increased intracellular calcium responses and airway hyperresponsiveness. nih.gov Studies using CD38 knockout mice have demonstrated attenuated airway hyperresponsiveness and inflammation in response to allergens, highlighting the critical role of this pathway in asthma pathophysiology. nih.gov
In inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, there is evidence for the involvement of altered calcium signaling in the intestinal epithelium. nih.govnih.govmdpi.cominnoserlaboratories.comcriver.com While direct studies on the role of cADPR in many IBD models are ongoing, the known function of cADPR in regulating intestinal cell proliferation and immune responses suggests its potential involvement. For instance, inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme family related to NAD+ metabolism, has been shown to attenuate colitis in mouse models by reducing pro-inflammatory cytokine secretion, such as TNF-α and IFN-γ. nih.gov
The broader role of cADPR in inflammation is linked to its ability to influence the function of various immune cells, including neutrophils, macrophages, and lymphocytes, which are central players in the inflammatory cascade. nih.gov
Reproductive Biology
Egg Fertilization and Activation
The process of fertilization triggers a series of events in the egg, collectively known as egg activation, which are essential for the initiation of embryonic development. A key event in egg activation is a dramatic and transient increase in the intracellular free calcium concentration. This compound was first discovered as a potent Ca2+-releasing agent in sea urchin eggs and plays a fundamental role in this process. nih.govnih.gov
In sea urchin eggs, the introduction of sperm initiates a signaling cascade that leads to the production of cADPR. nih.gov cADPR then induces the release of Ca2+ from intracellular stores, a process that is cooperative in nature, meaning that the binding of one cADPR molecule facilitates the binding of others, leading to a rapid and robust calcium signal. nih.govresearchgate.net The Hill coefficient for cADPR-induced Ca2+ release in sea urchin egg homogenates is approximately 1.8, suggesting that the binding of at least two cADPR molecules is required to open the calcium release channel. researchgate.net This Ca2+ release is crucial for downstream events of egg activation, including the cortical granule reaction, which prevents polyspermy, and the resumption of the cell cycle. nih.govinnoserlaboratories.comcriver.comnih.gov The molecular machinery downstream of the calcium signal involves various protein kinases that orchestrate these developmental events. nih.gov
While cADPR is a key player, it is part of a complex network of signaling molecules, including inositol trisphosphate (IP3) and NAADP, that together shape the spatiotemporal pattern of the fertilization-induced calcium signal. unito.itbiorxiv.orgnih.gov
Plant Physiology
In the plant kingdom, this compound has emerged as a critical second messenger in various signaling pathways, particularly those related to stress responses and development. researchgate.net
One of the most well-characterized roles of cADPR in plants is its involvement in abscisic acid (ABA) signaling, a key hormone that regulates plant responses to drought stress. nih.govnih.gov ABA triggers the production of cADPR, which then mobilizes calcium from intracellular stores, such as the vacuole and the endoplasmic reticulum. researchgate.netnih.gov This increase in cytosolic calcium leads to a cascade of downstream events, including the closure of stomata, which are pores on the leaf surface that regulate gas exchange and water loss. nih.govunl.edu By promoting stomatal closure, cADPR helps plants conserve water during periods of drought. nih.govnih.govresearchgate.net For example, microinjection of a cADPR antagonist into guard cells, the cells that form the stomata, inhibits ABA-induced stomatal closure. nih.gov
More recently, isomers of cADPR, such as 2'cADPR and 3'cADPR, have been identified as signaling molecules in plant immunity. nih.govbiorxiv.org These isomers are produced by Toll/interleukin-1 receptor (TIR) domain-containing proteins, which are key components of plant immune receptors. nih.govresearchgate.net For instance, 3'cADPR, produced by a bacterial effector protein, has been shown to suppress plant immunity, highlighting the intricate molecular arms race between plants and pathogens. nih.gov Conversely, plant TIR domains themselves can produce cADPR isomers that are thought to act as signals to activate downstream defense responses. researchgate.net
Table 3: Role of cADPR in Plant Stress Responses
| Plant Process | Stimulus | Effect of cADPR | Downstream Response | Reference |
|---|---|---|---|---|
| Stomatal Closure | Abscisic Acid (ABA) | Induces Ca2+ release | Reduced water loss | nih.gov |
| Drought Tolerance | Dehydration | Upregulation of stress-responsive genes | Enhanced survival | nih.govresearchgate.net |
| Plant Immunity | Pathogen-associated molecules | Production of cADPR isomers | Activation or suppression of defense | nih.gov |
Pathophysiological Implications of Cyclic Adp Ribose Dysfunction
Metabolic Disorders
The integrity of the cADPR signaling pathway is paramount for normal metabolic function, particularly in the context of glucose homeostasis and insulin (B600854) secretion. Disruptions in this system are increasingly implicated in the development and progression of metabolic diseases like diabetes mellitus.
Dysfunction in the cADPR-mediated signaling pathway is a significant contributor to the pathobiology of diabetes, particularly Type 2 diabetes, which is characterized by beta-cell dysfunction and insulin resistance. researchgate.netresearchgate.net
In pancreatic beta-cells, glucose metabolism leads to an increase in ATP, which in turn inhibits the hydrolase activity of CD38, causing an accumulation of cADPR. nih.govnih.gov This cADPR then acts as a second messenger to mobilize Ca²⁺ from the endoplasmic reticulum, a critical step for triggering insulin secretion. nih.govnih.gov
Research has identified several mechanisms through which cADPR signaling is impaired in diabetes:
Genetic Factors: Variants in the CD38 gene have been associated with Type 2 diabetes in some populations. For instance, a mutation leading to an Arg140Trp substitution in the CD38 protein resulted in reduced enzymatic activity, which may contribute to impaired glucose-stimulated insulin secretion. nih.gov
Autoantibodies: Studies have detected the presence of autoantibodies against CD38 in patients with Type 2 diabetes. These antibodies can disrupt the normal function of CD38, either by inhibiting its ADP-ribosyl cyclase activity (reducing cADPR synthesis) or by activating its cADPR hydrolase activity (increasing cADPR degradation). nih.gov This leads to insufficient cADPR levels and, consequently, blunted insulin secretion in response to glucose. nih.gov
Beta-Cell Dysfunction: In animal models, such as CD38 knockout mice, a severe impairment in the glucose-induced rise of intracellular Ca²⁺ and insulin secretion has been observed. researchgate.net This demonstrates the essential role of the CD38-cADPR pathway in the glucose sensitivity of beta-cells. researchgate.netnih.gov While more directly linked to the beta-cell failure seen in Type 2 diabetes, the role of CD38 in immune cell function also makes it a molecule of interest in autoimmune disorders like Type 1 diabetes. taylorandfrancis.com
The consequences of hyperglycemia, a hallmark of both types of diabetes, can also intersect with pathways related to cADPR metabolism. Chronic high glucose can induce oxidative stress, leading to DNA damage and the activation of poly(ADP-ribose) polymerase (PARP). diabetesjournals.org PARP activation consumes NAD⁺, the very substrate required for cADPR synthesis by CD38, potentially creating a vicious cycle that further exacerbates beta-cell dysfunction. wikipedia.orgdiabetesjournals.org
Table 1: Impact of cADPR/CD38 Dysfunction on Key Parameters in Diabetes
| Dysfunction Mechanism | Key Molecular Effect | Consequence in Pancreatic Beta-Cells | Observed Phenotype |
|---|---|---|---|
| CD38 Gene Variants (e.g., Arg140Trp) | Reduced ADP-ribosyl cyclase and cADPR hydrolase activity. nih.gov | Lowered cADPR production in response to glucose. nih.gov | Impaired glucose-stimulated insulin secretion. nih.gov |
| Anti-CD38 Autoantibodies | Inhibition of cADPR synthesis and/or activation of its hydrolysis. nih.gov | Insufficient cADPR accumulation. nih.gov | Impaired insulin secretion, contributing to hyperglycemia. nih.gov |
| CD38 Gene Knockout (in mice) | Absence of CD38-mediated cADPR synthesis. researchgate.net | Severely impaired glucose-induced intracellular Ca²⁺ rise and insulin secretion. researchgate.net | Impaired glucose tolerance and lower serum insulin levels. researchgate.net |
Diabetogenesis, the process of developing diabetes, is fundamentally linked to the progressive failure of pancreatic beta-cells to compensate for insulin resistance. youtube.com The cADPR signaling pathway is central to this process, as its proper functioning is necessary to mount an adequate insulin response to nutrient stimuli. nih.gov
The development of diabetes often begins with a subtle decline in beta-cell function, even before overt hyperglycemia becomes apparent. youtube.com Research suggests that defects in the CD38-cADPR system are an early event in this decline. When beta-cells become less responsive to glucose due to faulty cADPR-mediated Ca²⁺ signaling, they cannot produce enough insulin to maintain normal blood glucose levels in the face of increasing insulin resistance. youtube.com
Studies using CD38-deficient animal models provide a clear window into this process. Mice lacking the CD38 gene exhibit hallmark signs of early-stage diabetes, including an inability to properly manage a glucose challenge. researchgate.net Their pancreatic islets show a severely blunted Ca²⁺ response and insulin secretion when stimulated with glucose, directly implicating the loss of cADPR signaling in the onset of a diabetic phenotype. researchgate.net Therefore, the dysfunction of the cADPR pathway is not just a feature of established diabetes but a key mechanistic step in its development.
Cardiovascular Diseases
The CD38-cADPR signaling cascade is integral to the function of various cardiovascular cells, including cardiac myocytes and vascular smooth muscle and endothelial cells. nih.govnih.gov Dysregulation of this pathway is increasingly recognized as a contributor to the pathophysiology of several cardiovascular diseases.
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. nih.govdovepress.com The CD38-cADPR system plays a significant role in this pathological remodeling process.
Evidence from animal models demonstrates that the absence of CD38 is protective against cardiac hypertrophy. When subjected to stimuli that typically induce hypertrophy, such as infusion with angiotensin II or isoproterenol, CD38 knockout mice show significantly less cardiac enlargement and fibrosis compared to their wild-type counterparts. nih.govmdpi.com
The underlying mechanisms are twofold, involving both Ca²⁺ signaling and NAD⁺ metabolism:
Ca²⁺-Dependent Pathways: Agonists like angiotensin II trigger intracellular Ca²⁺ release. nih.gov CD38-mediated production of cADPR contributes to this Ca²⁺ signal, which in turn activates pro-hypertrophic signaling cascades, such as the calcineurin-NFATc4 pathway. nih.govmdpi.com In the absence of CD38, this Ca²⁺ release is diminished, thereby reducing the activation of these downstream pathways. nih.gov
NAD⁺-Dependent Pathways: As the primary consumer of NAD⁺ in many cells, CD38 plays a crucial role in regulating its availability. nih.gov In CD38-deficient hearts, the resulting increase in NAD⁺ levels enhances the activity of NAD⁺-dependent enzymes like sirtuin 3 (SIRT3). nih.govmdpi.com SIRT3 has a protective role in the heart, and its activation can suppress hypertrophic signaling. mdpi.com
Furthermore, endogenous cADPR is involved in normal excitation-contraction coupling in cardiac myocytes. nih.gov By sensitizing RyRs to Ca²⁺, it helps regulate the strength of heart muscle contraction. Antagonizing this effect with agents like 8-amino-cADPR has been shown to reduce both Ca²⁺ transients and contractions in isolated heart cells, highlighting the pathway's importance in fundamental cardiac physiology and its potential for dysregulation in disease. nih.gov
Table 2: Research Findings on the Role of CD38/cADPR in Cardiac Hypertrophy
| Experimental Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| CD38 knockout mice with Angiotensin II infusion | Protected against cardiac hypertrophy and fibrosis. | Decreased intracellular Ca²⁺ release, reduced NFATc4 activation, and increased SIRT3 expression. | nih.gov |
| CD38 knockout mice with Isoproterenol infusion | Resistant to isoproterenol-induced cardiac hypertrophy and fibrosis. | Blunted cADPR-mediated Ca²⁺ signaling. | mdpi.com |
| CD38 knockdown in H9c2 cardiac cells | Decreased hypertrophic gene expression (ANF, BNP) and reduced reactive oxygen species. | Elevated SIRT3 expression and activation of the FOXO3 antioxidant pathway. | nih.gov |
| Isolated guinea-pig cardiac myocytes | Injection of cADPR antagonist (8-amino-cADPR) reduced contractions and Ca²⁺ transients. | Antagonism of cADPR's sensitization of the Ca²⁺-induced Ca²⁺ release mechanism. | nih.gov |
Hypoxic pulmonary vasoconstriction (HPV) is a physiological mechanism unique to the lungs, where low oxygen levels cause the pulmonary arteries to constrict, diverting blood flow to better-ventilated areas. nih.govahajournals.org While beneficial in localized hypoxia, global hypoxia, as seen in diseases like emphysema, can lead to widespread HPV, causing pulmonary hypertension and right heart failure. nih.govkarger.com
Compelling evidence from multiple studies has established that cADPR is a primary trigger and a key mediator of HPV. nih.govahajournals.org The mechanism is intrinsic to the pulmonary artery smooth muscle cells:
Hypoxia Stimulus: A decrease in oxygen levels leads to an accumulation of cADPR within the smooth muscle cells. ahajournals.org
Ca²⁺ Release: The elevated cADPR levels then activate ryanodine (B192298) receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. nih.govahajournals.org
Vasoconstriction: The resulting increase in intracellular Ca²⁺ concentration initiates the contraction of the smooth muscle, leading to the narrowing of the pulmonary arteries. nih.gov
The critical role of cADPR in this process has been demonstrated in studies using specific antagonists. The application of 8-bromo-cADPR, a membrane-permeant cADPR antagonist, effectively blocks sustained HPV in isolated rat pulmonary arteries and in the intact ventilated rat lung. nih.govahajournals.org This inhibition occurs without affecting other vasoconstrictive pathways, underscoring the specific and essential role of cADPR in mediating the response to hypoxia. nih.gov
The cADPR signaling pathway is a fundamental mechanism regulating the function of both vascular smooth muscle cells and endothelial cells. nih.govnih.gov Its dysregulation is implicated in endothelial dysfunction, a key event in the initiation and progression of widespread vascular diseases such as atherosclerosis. mdpi.comfrontiersin.org
In the context of vascular disease, impaired endothelial Ca²⁺ signaling is a recognized feature. frontiersin.org Studies on human peripheral arteries from patients with advanced cardiovascular disease have shown a restricted and diminished Ca²⁺ signaling profile within the vascular intima compared to healthy vessels. frontiersin.org While not exclusively measuring cADPR-mediated signals, these findings point to a general dysfunction in Ca²⁺ handling in diseased arteries, a domain where cADPR is a key player. Furthermore, reviews on the topic suggest a role for cADPR and the related messenger NAADP in the pathophysiology of atherogenesis. nih.gov The disruption of finely tuned Ca²⁺ signals, which rely on messengers like cADPR, can impair the production of vasodilators like nitric oxide and promote a pro-inflammatory, pro-thrombotic state characteristic of endothelial dysfunction and vascular disease. mdpi.com
Neurological and Neurodegenerative Disorders
Dysregulation of the cyclic ADP-ribose (cADPR) signaling pathway has been increasingly implicated in a range of neurological and neurodegenerative conditions. As a potent second messenger that mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum via ryanodine receptors, cADPR is critical for normal neuronal function. wikipedia.org Its disruption can lead to altered Ca2+ homeostasis, a central pathological feature in many disorders of the central nervous system. The synthesis of cADPR is primarily catalyzed by the ectoenzyme CD38. mdpi.com Consequently, abnormalities in CD38 expression or function are frequently linked to the pathophysiological roles of cADPR in the brain. mdpi.comnih.gov
Neurodegenerative Diseases
The CD38/cADPR signaling system is integral to the function of various brain cells, including astrocytes and neurons, and its dysfunction is linked to neuroinflammation and aberrant neuronal signaling, key components of neurodegenerative diseases. nih.gov
In the context of Parkinson's disease , research in a mouse model suggests that cADPR acts as an endogenous inhibitor of the mTOR signaling pathway, which is downstream of dopamine (B1211576) receptors in the striatum. nih.gov The inhibitory effect of cADPR on this pathway was observed to be significantly weaker in mice treated with MPTP, a neurotoxin used to model Parkinson's disease. This finding suggests that a dysfunctional cADPR pathway may contribute to the neurodegenerative processes seen in Parkinson's disease. nih.gov
While direct evidence for cADPR's role in Alzheimer's disease and Huntington's disease is less established, the involvement of the broader NAD+ metabolic pathways, from which cADPR is derived, is an area of active investigation. Neuroinflammation, a hallmark of these conditions, is closely linked to the CD38/cADPR pathway. nih.gov For instance, activated astrocytes, which are central to neuroinflammatory processes, exhibit increased CD38 expression and higher levels of cADPR, leading to dysregulated calcium signaling. nih.gov This suggests a potential mechanism through which cADPR dysfunction could contribute to the pathology of various neurodegenerative disorders characterized by neuroinflammation.
Role in Anesthetic Intoxication (e.g., Ropivacaine-Induced Convulsion)
Local anesthetic systemic toxicity (LAST) can lead to severe central nervous system (CNS) effects, including seizures. nih.govnih.gov Research has identified the CD38/cADPR pathway as a key player in the pathophysiology of convulsions induced by the local anesthetic ropivacaine (B1680718).
Studies in rat models have shown that intraperitoneal injection of ropivacaine to induce convulsions leads to a significant increase in the levels of both CD38 and cADPR in the hippocampus. austinpublishinggroup.com This activation of the CD38/cADPR pathway is associated with increased oxidative stress and apoptosis in the brain. austinpublishinggroup.comnih.gov
Crucially, inhibiting this pathway has been shown to be protective. The administration of 8-Br-cADPR, a cADPR antagonist, before ropivacaine injection significantly delayed the onset of convulsions, reduced their duration and severity, and decreased spike waves on electroencephalography (EEG). austinpublishinggroup.comnih.gov Furthermore, inhibition of the pathway mitigated the downstream effects of the convulsions, such as apoptosis and oxidative stress, as evidenced by changes in markers like the Bcl-2/Bax ratio, Caspase 3, malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD). austinpublishinggroup.comnih.gov These findings demonstrate that the CD38/cADPR pathway is a critical mediator of ropivacaine-induced neurotoxicity. austinpublishinggroup.com
| Experimental Model & Condition | Key Finding | Molecular Markers Affected | Reference |
|---|---|---|---|
| Rat model of Ropivacaine-induced convulsion | Ropivacaine injection significantly increased CD38 and cADPR levels in the hippocampus. | CD38, cADPR | austinpublishinggroup.com |
| Rat model with cADPR antagonist (8-Br-cADPR) | 8-Br-cADPR prolonged convulsion latency and reduced convulsion duration and severity. | EEG spike waves, convulsion scores | austinpublishinggroup.comnih.gov |
| Rat model with cADPR antagonist (8-Br-cADPR) | Inhibition of the cADPR pathway protected the brain from apoptosis and oxidative stress. | Bcl-2/Bax ratio, Cleaved Caspase 3, iNOS, MDA, SOD | austinpublishinggroup.comnih.gov |
Potential Links to Neurodevelopmental Disorders (e.g., Autism)
Emerging research points to a potential role for the CD38/cADPR system in the pathophysiology of neurodevelopmental disorders such as Autism Spectrum Disorder (ASD). physiology.org This link is primarily centered on the system's critical role in regulating the release of the neuropeptide oxytocin (B344502), which is known to be pivotal for social behavior. physiology.orgresearchgate.net
CD38 is highly expressed in the hypothalamus and is essential for the secretion of oxytocin from neurohypophysis nerve endings. researchgate.net The enzymatic activity of CD38 produces cADPR, which then mobilizes intracellular Ca2+, a necessary step for oxytocin release. physiology.orgresearchgate.net Studies using CD38 knockout mice have demonstrated that a deficiency in CD38 leads to impaired oxytocin release, resulting in significant deficits in social behavior and maternal nurturing. physiology.orgresearchgate.net These behavioral abnormalities observed in the mouse models show parallels with the social interaction impairments characteristic of ASD. physiology.org
Furthermore, some human studies have identified single-nucleotide polymorphisms in the CD38 gene that may be risk factors for ASD by potentially downregulating oxytocin functions. researchgate.net This suggests that impaired function of the CD38/cADPR/oxytocin signaling axis could be an underlying etiological factor in ASD. physiology.org
Respiratory Diseases
Dysfunction in the CD38/cADPR signaling pathway is a significant contributor to the pathophysiology of chronic obstructive airway diseases, particularly asthma. nih.govaustinpublishinggroup.com This pathway is a key regulator of intracellular Ca2+ in airway smooth muscle (ASM) cells, and its alteration can lead to the airway hyperresponsiveness (AHR) that characterizes these conditions. nih.govnih.gov
Asthma and Airway Hyperresponsiveness
Asthma is an inflammatory disease where AHR—an exaggerated contractile response of the airways to various stimuli—is a cardinal feature. nih.gov The CD38/cADPR pathway is central to this phenomenon. In ASM cells, cADPR mobilizes Ca2+ from intracellular stores by activating ryanodine receptors, and this Ca2+ signal is essential for muscle contraction. mdpi.com
In the context of asthma, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-13 (IL-13), which are abundant in the asthmatic airway, significantly increase the expression and enzymatic activity of CD38 in human ASM cells. mdpi.com This upregulation leads to greater cADPR production and, consequently, augmented Ca2+ release and increased ASM contractility in response to agonists like acetylcholine (B1216132). mdpi.comnih.gov This mechanism provides a direct link between airway inflammation and the development of AHR. mdpi.com
Studies using CD38 knockout mice have confirmed this role, showing that these mice exhibit reduced AHR to contractile agonists. austinpublishinggroup.com Furthermore, the application of cADPR antagonists, such as 8-bromo-cADPR, can attenuate the exaggerated Ca2+ responses in cytokine-treated ASM cells, highlighting cADPR as a direct mediator of this hyperresponsiveness. mdpi.com
| Condition | Key Cellular/Molecular Change | Functional Consequence | Reference |
|---|---|---|---|
| Asthmatic Airway Inflammation | Increased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-13). | Upregulation of CD38 expression and activity in airway smooth muscle (ASM) cells. | mdpi.com |
| Upregulated CD38 in ASM | Enhanced production of this compound (cADPR). | Augmented intracellular Ca2+ release in response to contractile agonists. | mdpi.comnih.gov |
| Augmented Ca2+ Signaling | Increased ASM contractility and proliferation. | Airway Hyperresponsiveness (AHR). | nih.govnih.gov |
| Experimental Inhibition (cADPR antagonist) | Blockade of cADPR-mediated Ca2+ release. | Attenuation of agonist-induced Ca2+ responses in ASM cells. | mdpi.com |
Chronic Obstructive Pulmonary Disease
The role of the CD38/cADPR pathway in Chronic Obstructive Pulmonary Disease (COPD) is an emerging area of research, and the mechanisms are less defined than in asthma. austinpublishinggroup.com However, evidence suggests its potential involvement in the inflammatory processes of the disease.
CD38 expression has been identified in key inflammatory cells implicated in COPD, such as alveolar and interstitial macrophages. austinpublishinggroup.com Notably, higher CD38 expression is found in the "small" macrophage subpopulation in the sputum of COPD patients, a cell type associated with higher production of the pro-inflammatory cytokine TNF-α. austinpublishinggroup.com This suggests a possible link between CD38 activity and the chronic inflammation that drives COPD.
Furthermore, smoking status, the primary risk factor for COPD, appears to influence CD38 expression. Current smokers with COPD have been found to have lower CD38 expression in large interstitial macrophages compared to ex-smokers. austinpublishinggroup.com While the precise functional consequences of these alterations in CD38 expression and the specific role of cADPR-mediated signaling in COPD pathophysiology require further investigation, these findings point to a potential contribution of this pathway to the disease's inflammatory component. austinpublishinggroup.com
Immunological Dysfunctions
The this compound (cADPR) signaling pathway, primarily orchestrated by the ectoenzyme CD38, plays a pivotal role in intracellular calcium mobilization. Dysregulation of this pathway has profound implications for immune cell function, contributing to a range of immunological disorders. The aberrant production or degradation of cADPR can lead to altered calcium homeostasis, affecting processes such as cell activation, proliferation, and cytokine release, which are central to the pathogenesis of various immune-mediated diseases.
Chronic Inflammatory Conditions
Dysfunction of the cADPR signaling pathway is increasingly implicated in the pathogenesis of chronic inflammatory conditions. The enzyme responsible for the synthesis and hydrolysis of cADPR, CD38, is expressed on various immune cells and its activity is modulated by pro-inflammatory cytokines. This link places cADPR at the crossroads of inflammation and calcium signaling.
In inflammatory airway diseases such as asthma, the CD38/cADPR pathway contributes to airway smooth muscle (ASM) hyper-responsiveness. researchgate.net Pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), significantly increase the expression of CD38 and its ADP-ribosyl cyclase activity in ASM cells. researchgate.netnih.gov This leads to augmented cADPR-mediated calcium release from intracellular stores, enhancing the contractility of ASM in response to agonists. researchgate.net Studies have shown that inhibiting the cADPR pathway can attenuate these hyper-responsive calcium signals, highlighting its role in the pathophysiology of inflammatory airway disease. researchgate.net
In the context of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic joint inflammation, the broader process of ADP-ribosylation is involved. While direct evidence for cADPR's role is still emerging, the involvement of poly(ADP-ribose) polymerase-1 (PARP-1) in regulating inflammatory responses is well-documented. nih.gov PARP-1 activation is a consequence of the oxidative stress and DNA damage that occurs in the inflamed synovium. nih.gov This activation influences the expression of pro-inflammatory mediators and can contribute to the perpetuation of the inflammatory cascade in RA. nih.gov
Similarly, in inflammatory bowel disease (IBD), another chronic inflammatory condition, the dysregulation of ADP-ribosylation has been observed. Studies in mouse models of colitis have shown that the inhibition of poly(ADP-ribose) glycohydrolase (PARG), an enzyme that degrades poly(ADP-ribose), can protect against colon injury. researchgate.net This protection is associated with a reduction in pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β), suggesting that modulating ADP-ribose metabolism could be a therapeutic strategy for IBD. nih.govresearchgate.net
Table 1: Role of cADPR Pathway in Chronic Inflammatory Conditions
| Condition | Key Cell Type(s) | Role of cADPR/CD38 Pathway | Research Findings |
| Asthma | Airway Smooth Muscle (ASM) Cells | Increased CD38 expression and cADPR synthesis in response to pro-inflammatory cytokines, leading to ASM hyper-responsiveness. researchgate.netnih.gov | TNF-α upregulates CD38, augmenting Ca2+ release; antagonists of cADPR reduce this effect. researchgate.net |
| Rheumatoid Arthritis | Synovial Fibroblasts, Immune Cells | PARP-1 activation due to oxidative stress contributes to the inflammatory response. nih.gov | Inhibition of PARP-1 has shown beneficial effects in animal models of arthritis. nih.gov |
| Inflammatory Bowel Disease | Intestinal Epithelial Cells, Immune Cells | Dysregulation of poly(ADP-ribose) metabolism is linked to the inflammatory process. nih.govresearchgate.net | Inhibition of PARG reduces colonic inflammation and pro-inflammatory cytokine production in colitis models. researchgate.net |
HIV Infection Pathogenesis
In the context of Human Immunodeficiency Virus (HIV) infection, the dysfunction of the cADPR pathway is closely linked to the activity of CD38, which is a well-established marker of immune activation and disease progression. nih.gov During HIV infection, the expression of CD38 is significantly upregulated on both CD4+ and CD8+ T cells. researchgate.netnih.gov This heightened expression is not merely a marker but an active contributor to the pathogenesis of the disease.
The overexpression of CD38 leads to increased enzymatic activity, resulting in the elevated production of cADPR. nih.gov This, in turn, dysregulates intracellular calcium homeostasis, a critical factor in T-cell function and survival. researchgate.net The sustained increase in intracellular calcium can contribute to the cellular exhaustion and apoptosis that characterizes T-cell depletion in HIV. nih.gov Furthermore, the increased turnover of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the substrate for CD38, can impact cellular metabolism and redox balance, further stressing the infected cells. nih.gov
The implications of cADPR dysfunction in HIV extend to the central nervous system. In HIV-1-associated neurocognitive disorders (HAND), pro-inflammatory cytokines and the HIV-1 envelope protein gp120 can increase CD38 expression in astrocytes. researchgate.net This leads to higher intracellular levels of cADPR and dysregulated calcium signaling in these glial cells, which is thought to contribute to the neuro-inflammation and neuronal damage seen in HAND. researchgate.net
Table 2: cADPR-Related Dysfunctions in HIV Pathogenesis
| Aspect of Pathogenesis | Mechanism | Consequence |
| Immune Activation & T-Cell Depletion | Upregulation of CD38 on T cells leads to increased cADPR synthesis. nih.gov | Dysregulated Ca2+ signaling, cellular exhaustion, and apoptosis of T cells. researchgate.netnih.gov |
| Disease Progression Marker | CD38 expression on T cells correlates with viral load and decline in CD4+ cell count. nih.gov | Serves as a reliable predictor for the progression to AIDS. nih.gov |
| Neuro-inflammation (HAND) | Increased CD38 expression in astrocytes induced by HIV-1 gp120 and cytokines. researchgate.net | Elevated cADPR and altered Ca2+ homeostasis in astrocytes, contributing to neuronal injury. researchgate.net |
Chronic Lymphocytic Leukemia (CD38 as a Disease Marker)
The role of CD38 in CLL is not passive; its enzymatic function, which includes the production of cADPR, is integral to the disease's pathogenesis. ahajournals.org The generation of cADPR by CD38 on CLL cells leads to increased intracellular calcium concentrations. ahajournals.org This elevated calcium signaling positively influences key cellular processes that drive the disease, including proliferation and signaling through chemokine receptors and integrins, which are crucial for cell migration and homing to protective microenvironments within the lymph nodes and bone marrow. ahajournals.org
Research has demonstrated that the enzymatic activities of CD38 enhance CLL growth and trafficking. ahajournals.org In preclinical models, the forced expression of enzymatically active CD38 increased the aggressiveness of the disease, an effect that was lost when an enzyme-deficient version of CD38 was used. ahajournals.org Furthermore, inhibition of CD38's enzymatic activity has been shown to block CLL cell chemotaxis, adhesion, and in vivo homing, suggesting that targeting this pathway could be a viable therapeutic strategy. ahajournals.org
Table 3: CD38 and cADPR in Chronic Lymphocytic Leukemia
| Feature | Significance in CLL | Link to cADPR |
| Prognostic Marker | High CD38 expression correlates with poor prognosis and shorter survival. nih.govoup.com | CD38 is the primary enzyme producing cADPR in these cells. ahajournals.org |
| Cell Proliferation | CD38 signaling contributes to the growth of the leukemic clone. researchgate.netahajournals.org | cADPR-mediated Ca2+ signaling promotes cell cycle progression. ahajournals.org |
| Cell Migration & Adhesion | CD38 influences CLL cell trafficking and homing to lymphoid tissues. ahajournals.org | The cADPR pathway is involved in signaling via chemokine receptors and integrins. ahajournals.org |
| Therapeutic Target | CD38 is a target for monoclonal antibody therapies. ahajournals.org | Inhibition of CD38's enzymatic activity reduces CLL cell migration and adhesion. ahajournals.org |
Dysregulation of this compound Hydrolase Activity in Disease States
The intracellular concentration of this compound (cADPR) is meticulously regulated by a delicate balance between its synthesis by ADP-ribosyl cyclase and its degradation by cADPR hydrolase. Both of these enzymatic activities are housed within the CD38 protein. nih.govnih.gov The dysregulation of the cADPR hydrolase function, leading to either an accumulation or a deficit of cADPR, is implicated in the pathophysiology of several diseases.
A notable example of hydrolase dysregulation is observed in pancreatic β-cells during glucose-stimulated insulin secretion. High glucose metabolism leads to an increase in intracellular ATP. nih.gov ATP acts as a competitive inhibitor of the cADPR hydrolase activity of CD38, without affecting the cyclase activity. nih.gov This inhibition of cADPR degradation results in the accumulation of cADPR, which then mobilizes calcium from the endoplasmic reticulum, a critical step for insulin exocytosis. nih.gov
In the cardiovascular system, the activity of cADPR hydrolase is also subject to regulation. During hypoxia, for instance, the increased NADH:NAD+ ratio is thought to inhibit the cADPR hydrolase activity in pulmonary vascular smooth muscle cells. researchgate.net This leads to a net increase in cADPR levels, contributing to hypoxic pulmonary vasoconstriction. researchgate.net Furthermore, the end-product of the hydrolase reaction, ADP-ribose (ADPR), can itself act as a modulator. At certain concentrations, ADPR can inhibit the hydrolase activity, thereby potentiating the synthesis of cADPR from NAD+. nih.gov
Dysregulation of cADPR hydrolase has also been implicated in cardiac hypertrophy. In response to stimuli like angiotensin II, there is an increase in cADPR formation that contributes to a sustained rise in intracellular calcium, a key factor in the hypertrophic response. oup.comresearchgate.net This suggests that the balance of cyclase and hydrolase activities is skewed towards cADPR production in this pathological state.
Table 4: Examples of Dysregulated cADPR Hydrolase Activity in Disease
| Disease/Condition | Regulatory Mechanism | Effect on cADPR Hydrolase | Consequence |
| Glucose-Stimulated Insulin Secretion | Increased intracellular ATP. nih.gov | Competitive inhibition. nih.gov | Accumulation of cADPR, leading to Ca2+ mobilization and insulin release. nih.gov |
| Hypoxic Pulmonary Vasoconstriction | Increased NADH:NAD+ ratio. researchgate.net | Inhibition. researchgate.net | Increased cADPR levels, contributing to vasoconstriction. researchgate.net |
| Cardiac Hypertrophy | Pathological stimuli (e.g., Angiotensin II). oup.comresearchgate.net | Relative decrease in activity compared to cyclase. | Sustained Ca2+ signaling, promoting hypertrophic gene expression. oup.comresearchgate.net |
| Product Feedback | Presence of ADP-ribose (ADPR). nih.gov | Inhibition. nih.gov | Potentiation of cADPR synthesis. nih.gov |
Methodologies and Research Approaches in Cyclic Adp Ribose Studies
Pharmacological Interventions
Pharmacological tools, including receptor antagonists and enzyme inhibitors, have been crucial for probing the mechanisms of cADPR action. These agents allow for the acute and often reversible manipulation of the cADPR signaling pathway, providing insights into its role in cellular processes.
Agonists and Antagonists of Cyclic ADP-Ribose Action
The development of specific antagonists has been fundamental to isolating the effects of cADPR from other calcium-mobilizing messengers. These molecules typically work by competing with endogenous cADPR for its binding sites on target proteins, such as the ryanodine (B192298) receptor (RyR) Ca2+ release channels.
8-Bromo-Cyclic ADP-Ribose (8-Br-cADPR) is a well-established antagonist of cADPR. It is a cell-permeable analog of cADPR, which allows it to be used in studies with intact cells. scbt.com The primary mechanism of 8-Br-cADPR is to block the Ca2+ release induced by cADPR. scbt.com While effective, research has indicated that it is a less potent antagonist compared to other analogs like 8-amino-cADPR. nih.gov
Studies have utilized 8-Br-cADPR to investigate the role of cADPR in various physiological contexts. For instance, it was used to explore the dual functions of ryanodine receptors in pulmonary artery dilation and constriction. mdpi.com It has also been employed to demonstrate that the effects of extracellularly applied cADPR on ATP release in visceral smooth muscle are mediated by intracellular cADPR receptors. nih.gov
| Finding | Description | Reference |
|---|---|---|
| Antagonistic Action | A cell-permeable antagonist that blocks Ca2+ release induced by this compound (cADPR). | scbt.com |
| Comparative Potency | Demonstrated to be less potent as a cADPR antagonist than 8-amino-cADPR. | nih.gov |
| Application in Smooth Muscle | Used to block the cADPR-mediated enhancement of spontaneous ATP release in bladder detrusor muscle. | nih.gov |
| Use in Ryanodine Receptor Studies | Helped to investigate the complex, opposing functions mediated by ryanodine receptors in pulmonary arteries. | mdpi.com |
8-Amino-Cyclic ADP-Ribose is another critical tool for studying cADPR signaling. This analog, modified at the 8-position of the adenine (B156593) ring, acts as a potent and specific antagonist. nih.gov Research has shown that while 8-amino-cADPR effectively competes with cADPR for its microsomal binding sites, it does not by itself trigger the Ca2+ release mechanism. nih.gov This makes it a true receptor antagonist. Its effect is reversible, as higher concentrations of cADPR can overcome the inhibition. nih.gov
A key application of this antagonist was demonstrated in studies of pancreatic acinar cells. In these cells, 8-amino-cADPR was shown to abolish the cytosolic Ca2+ spiking induced by cADPR, but not the spiking induced by inositol (B14025) 1,4,5-trisphosphate (IP3), highlighting its specificity. nih.gov Furthermore, it successfully blocked the Ca2+ signals evoked by the hormone cholecystokinin, providing strong evidence for the involvement of cADPR receptors in the physiological signaling process in these cells. nih.gov
| Finding | Description | Reference |
|---|---|---|
| Mechanism of Action | Competes with cADPR for its binding site but does not activate the Ca2+ release mechanism. | nih.gov |
| Reversibility | The antagonistic effect can be overcome by high concentrations of cADPR. | nih.gov |
| Specificity | Abolished Ca2+ spiking evoked by cADPR but not by IP3 in pancreatic acinar cells. | nih.gov |
| Physiological Relevance | Blocked hormone-evoked (cholecystokinin) cytosolic Ca2+ signaling, indicating a role for cADPR receptors. | nih.gov |
Enzyme Inhibitors (e.g., ATP as CD38 Hydrolase Inhibitor)
Investigating the enzymes that synthesize and degrade cADPR is crucial to understanding its regulation. CD38 is a key mammalian enzyme with dual functions: it synthesizes cADPR from nicotinamide (B372718) adenine dinucleotide (NAD+) and also hydrolyzes cADPR to ADP-ribose. nih.govnih.gov
Adenosine (B11128) triphosphate (ATP) has been identified as a significant physiological inhibitor of the cADPR hydrolase activity of CD38. nih.govelsevierpure.com Studies using purified human CD38 have shown that millimolar concentrations of ATP competitively inhibit the breakdown of cADPR. nih.gov The mechanism involves ATP competing with cADPR for the same binding site on the CD38 enzyme, specifically involving the amino acid residue Lysine-129 (Lys-129). nih.govbohrium.com This inhibition of cADPR hydrolysis leads to the accumulation of cADPR within the cell. nih.govelsevierpure.com This process is particularly important in pancreatic β-cells, where ATP produced during glucose metabolism inhibits CD38 hydrolase activity, causing cADPR levels to rise, which in turn contributes to Ca2+ mobilization for insulin (B600854) secretion. elsevierpure.com
| Finding | Description | Reference |
|---|---|---|
| Inhibitory Action | ATP inhibits the cADPR hydrolase activity of the CD38 enzyme. | nih.govelsevierpure.com |
| Mechanism | ATP acts as a competitive inhibitor, competing with cADPR for the same binding site on CD38. | nih.govbohrium.com |
| Binding Site | The key binding site for both cADPR and ATP on human CD38 has been identified as Lysine-129. | nih.govbohrium.com |
| Physiological Consequence | Inhibition of cADPR hydrolysis by ATP leads to the accumulation of intracellular cADPR, a key step in glucose-induced insulin secretion. | elsevierpure.com |
Genetic Manipulation and Animal Models
To complement pharmacological studies, genetic approaches, particularly the development of knockout animal models, have provided invaluable insights into the long-term physiological and pathophysiological roles of the cADPR signaling system.
CD38 Knockout Mouse Models
The creation of mice lacking the CD38 gene (CD38-/-) has been a cornerstone of cADPR research. Since CD38 is the primary enzyme responsible for cADPR synthesis in mammals, these models allow for the investigation of processes that are dependent on the CD38/cADPR pathway. researchgate.netnii.ac.jp
Studies using CD38 knockout mice revealed that these animals, while developing normally, exhibit significant defects in cADPR-mediated signaling. researchgate.netnii.ac.jp A major finding was that pancreatic islets from CD38-/- mice showed no glucose-induced increase in cADPR production. researchgate.net This deficit was directly linked to severely impaired glucose-induced intracellular Ca2+ elevation and insulin secretion. researchgate.netnii.ac.jpjax.org These impairments in glucose tolerance could be rescued by the specific re-expression of CD38 in the β-cells, confirming the essential role of CD38 in this process. researchgate.netnii.ac.jp
Beyond metabolism, CD38 knockout models have been used to study the role of this pathway in other systems. For example, these mice show significant protection against ischemic brain damage. nih.gov They are also used to investigate the role of CD38 in the immune system, such as in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. These genetic models have thus become a vital tool for dissecting the diverse functions of CD38 and its product, cADPR.
| System/Phenotype | Finding in CD38-/- Mice | Reference |
|---|---|---|
| Insulin Secretion | Severely impaired glucose-induced cADPR production, [Ca2+]i rise, and insulin secretion in pancreatic islets. | researchgate.netnii.ac.jpjax.org |
| Glucose Metabolism | Exhibit impaired glucose tolerance and lower serum insulin levels compared to wild-type mice. | researchgate.netnii.ac.jp |
| Enzyme Activity | Markedly reduced or absent NAD+ glycohydrolase activity in tissues like the spleen, liver, and brain. | jax.org |
| Neurology | Show significant protection against ischemic brain damage. | nih.gov |
| Purinergic Signaling | Fail to exhibit enhanced spontaneous ATP release in the bladder in response to extracellular cADPR. | nih.gov |
| Immunology | Unable to mount an innate immune response to certain bacterial pathogens and used to study CNS autoimmunity. | jax.org |
Biochemical Assays
Measurement of ADP-Ribosyl Cyclase Activity
The enzymatic activity of ADP-ribosyl cyclases, the enzymes that synthesize this compound (cADPR) from nicotinamide adenine dinucleotide (NAD+), is a key parameter in understanding cADPR metabolism. The primary enzyme responsible for cADPR synthesis in mammals is CD38, which also exhibits NAD+ glycohydrolase activity, converting NAD+ to ADP-ribose (ADPR). unito.itwikipedia.org Aplysia ADP-ribosyl cyclase is another well-studied enzyme, primarily used as a research tool due to its high efficiency in cADPR synthesis. nih.gov
Several biochemical assays have been developed to measure ADP-ribosyl cyclase activity. These assays typically involve incubating the enzyme with its substrate, NAD+, and then detecting the formation of the product, cADPR. One common method involves the use of a "cycling" assay. In this assay, the cADPR produced by the cyclase is converted to NAD+ by a separate enzymatic reaction, and the regenerated NAD+ is then measured. This amplification step enhances the sensitivity of the assay.
Another approach is to use modified NAD+ analogs as substrates. For example, nicotinamide guanine (B1146940) dinucleotide (NGD+) can be used as a substrate, which is converted by ADP-ribosyl cyclase to cyclic GDP-ribose (cGDPR). The fluorescent properties of cGDPR allow for its direct and continuous measurement, providing a real-time assessment of enzyme activity.
Site-directed mutagenesis has also been a valuable tool in studying the catalytic mechanism of these enzymes. By altering specific amino acid residues in the active site, researchers can investigate their roles in substrate binding and catalysis. For instance, studies have shown that mutating a key threonine residue in CD38 can significantly enhance its cADPR synthesis activity, effectively converting it into a more efficient cyclase. nih.gov
Quantification of this compound Levels in Tissues and Cells
Accurately measuring the concentration of cADPR in biological samples is crucial for understanding its role as a second messenger in various physiological processes. Several analytical techniques have been developed for this purpose, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of cADPR. In this method, a liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they move through the column.
For cADPR analysis, reverse-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separated cADPR can be detected using ultraviolet (UV) absorbance or by coupling the HPLC system to a mass spectrometer. The high resolving power of HPLC allows for the separation of cADPR from other closely related nucleotides, such as ADP-ribose and NAD+.
Mass Spectrometry (MS) is a highly sensitive and specific technique for the quantification of cADPR. It works by ionizing molecules and then measuring their mass-to-charge ratio. This allows for the unambiguous identification and quantification of cADPR, even in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful approach that combines the separation capabilities of HPLC with the high sensitivity and specificity of MS. This technique has become the gold standard for cADPR measurement due to its ability to provide accurate and reliable quantification at very low concentrations. Isotope dilution mass spectrometry, which involves adding a known amount of a stable isotope-labeled cADPR internal standard to the sample, is often used to ensure the highest level of accuracy.
Fluorescence-based assays offer a sensitive and high-throughput method for cADPR quantification. These assays typically rely on the ability of cADPR to modulate the activity of a specific enzyme or binding protein, leading to a change in fluorescence.
One common approach is to use a cADPR-sensitive enzyme, such as a sea urchin egg homogenate, which contains all the necessary components for cADPR-induced calcium release. The calcium release is then measured using a fluorescent calcium indicator. The magnitude of the calcium signal is proportional to the concentration of cADPR in the sample.
Another strategy involves the use of fluorescently labeled cADPR analogs in competitive binding assays. In these assays, the sample cADPR competes with the fluorescent analog for binding to a specific cADPR-binding protein. The resulting change in fluorescence provides a measure of the cADPR concentration. While these assays are highly sensitive, they can be susceptible to interference from other molecules in the sample that may affect the enzymatic or binding reactions.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their differential partitioning between a stationary phase and a mobile phase. | Good resolution, allowing separation from related nucleotides. | Lower sensitivity compared to mass spectrometry and fluorescence assays. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; considered the gold standard for quantification. | Requires specialized and expensive equipment. |
| Fluorescence-Based Assays | Measurement of changes in fluorescence intensity resulting from cADPR-dependent enzymatic or binding reactions. | High sensitivity and suitable for high-throughput screening. | Susceptible to interference from other molecules in the sample. |
Cellular and Subcellular Studies
Cellular and subcellular investigations are fundamental to understanding the physiological functions of this compound (cADPR). These studies allow researchers to observe the direct effects of cADPR on intracellular processes, particularly calcium mobilization, within the complex environment of a living cell or isolated cellular components.
Calcium Imaging Techniques (e.g., Fluo-3)
Calcium imaging techniques are pivotal for visualizing the cADPR-induced mobilization of intracellular calcium (Ca²⁺). Fluorescent Ca²⁺ indicators, such as Fluo-3 and rhod-2, are widely used for this purpose. These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺, allowing for real-time measurement of changes in cytosolic calcium concentrations.
In studies involving intact rat ventricular myocytes, the Ca²⁺-sensitive dye Fluo-3 has been used in conjunction with voltage-clamp techniques. nih.gov Researchers loaded cells with both caged cADPR and Fluo-3 to investigate whether the photolytic release of cADPR could trigger Ca²⁺ release from the sarcoplasmic reticulum. nih.gov Despite the successful use of this technique in sea urchin eggs, where it produced large Ca²⁺ transients, it failed to trigger or modulate Ca²⁺-induced Ca²⁺ release (CICR) in the cardiac myocytes. nih.gov
In other cell types, like Aplysia neurons, the fluorescent dye rhod-2 was chosen over Fluo-3 to avoid issues with cellular autofluorescence at Fluo-3's excitation wavelength. nih.gov Ca²⁺ imaging with rhod-2 demonstrated that the injection of cADPR led to a rapid increase in the free intracellular Ca²⁺ concentration, suggesting a direct link between cADPR and Ca²⁺ release from internal stores. nih.gov These imaging studies provide direct visual evidence of cADPR's role as a Ca²⁺-mobilizing second messenger in specific cellular contexts.
Table 1: Application of Calcium Imaging in cADPR Research
| Cell Type | Ca²⁺ Indicator | Key Finding | Reference |
| Rat Ventricular Myocytes | Fluo-3 | Flash photolysis of caged cADPR did not trigger sarcoplasmic reticulum Ca²⁺ release or modulate Ca²⁺-induced Ca²⁺ release. | nih.gov |
| Aplysia californica Neurons | rhod-2 | Presynaptic injection of cADPR rapidly increased free intracellular Ca²⁺ concentration. | nih.gov |
| Human Astrocytes | Not specified | Application of cADPR and its non-hydrolysable analog led to a rise in intracellular Ca²⁺ concentration ([Ca²⁺]i). | nih.gov |
Electrophysiological Recordings
Electrophysiological recordings, particularly the patch-clamp technique, are essential for examining the downstream effects of cADPR-mediated Ca²⁺ signaling on cellular electrical properties, such as membrane potential and ion channel activity. nih.govpageplace.deresearchgate.net This method allows for high-resolution measurement of ionic currents across the cell membrane. nih.gov
The whole-cell patch-clamp configuration provides electrical access to the entire cell, enabling the study of how cADPR influences neuronal firing, synaptic transmission, and other electrical events. nih.gov In studies on the cholinergic synapses of Aplysia californica, presynaptic injection of cADPR was combined with voltage-clamp recordings of the presynaptic neuron. nih.gov This approach revealed that cADPR increased the number of acetylcholine (B1216132) quanta released, thereby enhancing the postsynaptic response. nih.gov This effect was linked to the observed increase in intracellular Ca²⁺, supporting the role of cADPR in modulating neurotransmitter release. nih.gov
Similarly, studies in intact rat ventricular myocytes utilized voltage-clamped cells to assess the impact of cADPR. nih.gov By controlling the membrane potential, researchers could isolate and study specific ionic currents and their modulation, or lack thereof, by cADPR. nih.gov While cell-attached current-clamp recordings offer a less invasive way to measure membrane potential without disrupting the cell's interior, they can lead to attenuation and distortion of fast electrical signals like action potentials and synaptic potentials. frontiersin.org
Microinjection Techniques in Live Cells
Microinjection is a direct method used to introduce cADPR into living cells to study its immediate physiological effects. This technique bypasses the cell membrane, which is impermeable to cADPR, and allows for precise control over the intracellular concentration of the molecule.
A notable example of this technique is its application in Medaka fish eggs. nih.gov Microinjection of cADPR into these large cells triggered a regenerative wave of Ca²⁺ release, which was visualized using the luminescent protein aequorin. nih.gov This Ca²⁺ wave propagated across the egg at a velocity much faster than what could be achieved by simple diffusion, demonstrating that cADPR activates a Ca²⁺-induced Ca²⁺ release mechanism. nih.gov The study found that the activation of eggs was highly dependent on the cADPR concentration, with a threshold of approximately 60 nM. nih.gov
In the nervous system, microinjection of cADPR into presynaptic neurons of Aplysia was used to investigate its role in synaptic transmission. nih.gov These experiments showed that cADPR potentiated the release of the neurotransmitter acetylcholine. nih.gov These findings from microinjection studies provide compelling evidence for cADPR's function as a potent intracellular Ca²⁺-releasing agent.
Table 2: Findings from cADPR Microinjection Studies
| Organism/Cell Type | Key Finding | Methodological Detail | Reference |
| Medaka (Oryzias latipes) Eggs | cADPR triggers a regenerative wave of Ca²⁺ release and exocytosis. | Aequorin was used to visualize the Ca²⁺ wave. The threshold for activation was ~60 nM cADPR. | nih.gov |
| Aplysia californica Neurons | Presynaptic injection of cADPR increased the evoked postsynaptic response. | The study analyzed the number of acetylcholine quanta released following injection. | nih.gov |
Protein Identification and Structural Analysis
Identifying the proteins that synthesize, bind to, and are regulated by cADPR is crucial for mapping its signaling pathways.
Western Immunoblot Analysis
Western immunoblot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the context of cADPR research, it is used to identify the expression of enzymes involved in cADPR metabolism, such as the ADP-ribosyl cyclase CD38, and to detect proteins that are post-translationally modified by ADP-ribosylation. nih.govnih.gov
Although cADPR itself is not directly detected by Western blotting, the technique is instrumental in studying the broader context of ADP-ribosylation. For example, specific antibodies that recognize poly(ADP-ribose) (pADPr) or mono-ADP-ribosylated substrates are used to identify target proteins. oup.comnih.gov The development of monoclonal antibodies that specifically detect ADP-ribosylated proteins, such as ADP-ribosylated RhoA/B, has been a significant advance. nih.gov This is particularly important because the addition of a single ADP-ribose moiety results in a small mass change that can be difficult to resolve using standard SDS-PAGE, making specific antibody detection crucial. nih.gov
In studies of neuroinflammation, Western blot analysis could be used to confirm the upregulation or downregulation of CD38 protein expression in astrocytes following treatment with inflammatory agents or transfection with siRNA, complementing data from PCR and enzyme activity assays. nih.gov This method helps to confirm that changes in cADPR-mediated signaling are linked to alterations in the amount of the synthesizing enzyme.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes, including ion channels that are modulated by this compound (cADPR). This methodology allows for the visualization of proteins in their near-native state, providing critical insights into their architecture and the conformational changes that underlie their function. In the context of cADPR research, cryo-EM has been instrumental in elucidating the structural basis of cADPR-mediated signaling, particularly through the study of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.
TRPM2 is a non-selective cation channel that is activated by the binding of both ADP-ribose (ADPR) and calcium (Ca2+), and is also sensitized by cADPR. nih.govresearchgate.net Cryo-EM studies have successfully captured the structure of TRPM2 in various functional states: the apo (ligand-free) state, the ADPR-bound "primed" state, and the fully active state bound to both ADPR and Ca2+. nih.gov These studies have revealed the intricate gating mechanism of the channel. In the absence of ligands, the channel is locked in a closed conformation. nih.gov The binding of ADPR to the C-terminal NUDT9H domain induces a conformational change that "primes" the channel, but is not sufficient to open the pore. nih.gov Subsequent binding of Ca2+ to its intracellular binding sites triggers a dramatic structural rearrangement, including large rotations in the cytosolic domains and local movements in the transmembrane region, which ultimately leads to the opening of the ion conduction pathway. nih.gov
Structural studies of TRPM2 from different species, including human (Homo sapiens), zebrafish (Danio rerio), and the sea anemone (Nematostella vectensis), have provided a comparative view of the channel's gating mechanism, highlighting both conserved and species-specific features. nih.govrcsb.orgelifesciences.org For instance, the cryo-EM structure of nvTRPM2 in a Ca2+-bound closed state revealed a pore that is larger and more negatively charged compared to other TRPM channels, which is consistent with its high Ca2+ permeability. elifesciences.org Furthermore, time-resolved cryo-EM has been used to capture a series of structural snapshots of a TRPM2 chanzyme from choanoflagellates, revealing the coupling mechanism between its channel gating and enzymatic activity. pdbj.org
Beyond the TRPM2 channel, cryo-EM has also been employed to study bacterial Toll/interleukin-1 receptor (TIR) domains that produce isomers of cADPR. biorxiv.orgnih.gov The structure of a bacterial TIR domain (AbTirTIR) in complex with a NAD+ mimic was determined, revealing a filamentous assembly that is essential for its enzymatic activity. biorxiv.org These findings showcase the versatility of cryo-EM in dissecting the molecular details of cADPR synthesis and signaling across different protein families and biological systems.
Table 1: Cryo-EM Structures of cADPR-Related Proteins
| Protein | PDB ID | Organism | Resolution (Å) | State/Ligand | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| TRPM2 | 6PUS | Homo sapiens | 3.0 | ADPR/Ca2+-bound (open) | Reveals the open-state conformation and the gating mechanism. | researchgate.net |
| TRPM2 | 6PKX | Danio rerio | 3.0 | ADPR/Ca2+-bound (open) | Uncovered substantial tertiary and quaternary conformational rearrangements upon ligand binding. | rcsb.org |
| TRPM2 | Not specified | Nematostella vectensis | ~3.0 | Ca2+-bound (closed) | Shows a larger and more negatively charged pore compared to other TRPM channels. | elifesciences.org |
| TRPM2 chanzyme | 8SRC | Choanoflagellate | 2.92 | Ca2+/ADP-ribose-bound | Captured structural snapshots of gating and catalytic cycles, revealing a self-regulatory mechanism. | pdbj.org |
| AbTirTIR | Not specified | Acinetobacter baumannii | 3.4 | NAD+ mimic-bound | Revealed a filamentous assembly resembling that of TLR adaptors. | biorxiv.org |
Photoaffinity Labeling
Photoaffinity labeling is a powerful biochemical technique used to identify and characterize ligand-binding proteins directly within their native environment. mdpi.com This method utilizes a photo-reactive analog of the ligand of interest, which, upon exposure to light, forms a covalent bond with the binding protein. This allows for the specific and irreversible tagging of the target protein, facilitating its identification and subsequent characterization. In the study of this compound, photoaffinity labeling has been a key tool for identifying cADPR-binding proteins and probing the molecular interactions that mediate its signaling functions.
A seminal study in this area involved the synthesis and application of 8-azido-cyclic ADP-ribose (8N3-cADPR) and its radiolabeled counterpart, [32P]8-azido-cyclic ADP-ribose. nih.gov This photoaffinity probe was designed to be an antagonist of cADPR, meaning it could bind to the cADPR receptor but not activate it. nih.gov Experiments using sea urchin egg microsomes demonstrated that 8N3-cADPR could inhibit Ca2+ release induced by cADPR in a reversible manner, suggesting that both molecules compete for the same binding site. nih.gov
Upon photolysis of microsomes incubated with [32P]8N3-cADPR, two proteins with molecular weights of approximately 140 kDa and 100 kDa were specifically labeled. nih.gov The specificity of this labeling was confirmed by competition experiments, where the presence of excess unlabeled cADPR or 8N3-cADPR prevented the labeling of these proteins, while other related nucleotides such as ADP-ribose, AMP, ADP, and ATP did not. nih.gov Interestingly, caffeine (B1668208), an agonist of Ca2+-induced Ca2+ release, showed a preferential inhibition of the labeling of the 100 kDa protein, suggesting a potential differential regulation or interaction. nih.gov These results provided the first direct evidence for the existence of specific cADPR-binding proteins distinct from the ryanodine receptor, suggesting that cADPR may exert its effects through these intermediate proteins. nih.gov
The general principle of photoaffinity labeling involves a probe composed of a ligand-mimicking moiety and a photo-activatable group, such as an azide (B81097) or a diazirine. mdpi.comenamine.net When the probe is bound to its target and irradiated with UV light, the photo-activatable group generates a highly reactive species that forms a covalent bond with nearby amino acid residues in the binding pocket. mdpi.com This covalent linkage allows for the isolation and identification of the labeled protein, often through techniques like SDS-PAGE and mass spectrometry.
Table 2: Photoaffinity Labeling Studies of cADPR-Binding Proteins
| Photoaffinity Probe | Target System | Identified Protein(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| [32P]8-azido-cyclic ADP-ribose ([32P]8N3-cADPR) | Sea urchin egg microsomes | 140 kDa protein, 100 kDa protein | Identified two specific cADPR-binding proteins; labeling was competed by cADPR but not other nucleotides. | nih.gov |
X-ray Crystallography of ADP-Ribosyl Cyclases
X-ray crystallography is a technique that provides atomic-resolution three-dimensional structures of molecules, including proteins and enzymes. This method has been pivotal in understanding the enzymatic machinery responsible for the synthesis and degradation of this compound. The primary enzymes in this pathway are ADP-ribosyl cyclases, with the most well-studied examples being the Aplysia californica ADP-ribosyl cyclase and the mammalian homolog, CD38. nih.govnih.gov
To elucidate the mechanism of cyclization and the basis for the catalytic differences between these enzymes, a series of crystallographic studies were conducted with the enzymes complexed with substrate analogs. nih.govnih.gov The crystal structure of the Aplysia cyclase in complex with a non-hydrolyzable NAD+ analog, ribosyl-2'F-2'deoxynicotinamide adenine dinucleotide (ribo-2'-F-NAD), captured a stable reaction intermediate. nih.govnih.gov This structure revealed that after the release of the nicotinamide group, the adenine ring of the substrate folds back into the active site, stabilized by a key phenylalanine residue (Phe-174). nih.govnih.gov This "folded" conformation positions the N1 of the adenine for nucleophilic attack on the ribosyl end, leading to the formation of the cyclic product, cADPR. nih.govnih.gov
In contrast, the equivalent residue in human CD38 is a threonine (Thr-221), which is less effective at stabilizing the folded conformation, thus favoring the hydrolysis of the intermediate to ADPR. nih.govnih.gov Site-directed mutagenesis studies based on these crystal structures confirmed the critical role of these residues. Mutating Phe-174 in the Aplysia cyclase to a smaller residue reduced its cADPR production and increased ADPR formation, making it more "CD38-like". nih.govnih.gov Conversely, changing Thr-221 in CD38 to a phenylalanine enhanced its cADPR synthesis, effectively converting it towards a cyclase. nih.govnih.gov
These crystallographic and mutagenesis studies have provided a detailed molecular understanding of the catalytic mechanism of ADP-ribosyl cyclases and have laid the groundwork for the development of specific inhibitors and the engineering of these enzymes for various research applications. nih.govnih.gov
Future Directions and Therapeutic Potential
Identification of Novel Cyclic ADP-Ribose Receptors
While the ryanodine (B192298) receptor (RyR) is the most well-established target for cADPR-mediated Ca2+ release, the precise nature of their interaction remains a subject of investigation. nih.govnih.gov Evidence suggests that cADPR may not always bind directly to the RyR but rather acts via accessory proteins. researchgate.net Photoaffinity labeling studies in sea urchin eggs identified potential cADPR-binding proteins with molecular weights of 100 kDa and 140 kDa, distinct from the RyR, suggesting the existence of specific receptor proteins that regulate RyR channels. researchgate.net
Key proteins implicated in mediating cADPR's effects include:
FK506-Binding Proteins (FKBPs): Specifically FKBP12.6, has been proposed to be a cADPR-binding protein. oup.com In this model, cADPR binds to FKBP12.6, causing its dissociation from the RyR complex and leading to channel activation and Ca2+ release. researchgate.netmdpi.com
Calmodulin (CaM): CaM has been shown to be a required accessory protein for cADPR-mediated Ca2+ release in some systems, potentially by sensitizing the RyR channel. oup.comnih.gov
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Some studies propose an indirect mechanism where cADPR stimulates SERCA activity, increasing the sarcoplasmic reticulum (SR) Ca2+ load, which in turn enhances RyR opening. ahajournals.orgbiologists.com This could explain the delayed onset of cADPR's effects observed in some cell types. biologists.com
Beyond the RyR complex, research points to other potential receptors:
Transient Receptor Potential Melastatin 2 (TRPM2): The TRPM2 channel has emerged as a controversial but potential target for cADPR. While some studies show that cADPR does not activate TRPM2 at room temperature, others demonstrate that at physiological body temperatures (around 37°C), cADPR can potentiate or directly activate TRPM2 channels, leading to Ca2+ influx. nih.govembopress.orgnih.gov This temperature-dependent sensitivity is particularly relevant for processes like insulin (B600854) secretion. embopress.org However, the high concentrations of cADPR required for activation in some experiments have led to debate about its physiological relevance as a direct TRPM2 agonist, with some suggesting the effects could be due to contamination with ADP-ribose (ADPR), the primary TRPM2 activator. frontiersin.orgmdpi.com
Other Unidentified Receptors: The existence of high-affinity cADPR binding sites distinct from RyR channels suggests that novel, dedicated cADPR receptors may yet be discovered. physiology.org
Elucidation of Complex Spatial and Temporal Calcium Dynamics Mediated by this compound
cADPR is a master regulator of the intricate spatial and temporal patterns of intracellular Ca2+ signals, including Ca2+ sparks, waves, and oscillations. nih.gov Rather than acting as a simple channel opener, cADPR often functions as a modulator, sensitizing RyRs to Ca2+-induced Ca2+ release (CICR). researchgate.net This means that in the presence of cADPR, a smaller initial Ca2+ trigger is required to initiate a larger, regenerative release from the SR. In cardiac myocytes, for example, cADPR increases the frequency of Ca2+ sparks—the elementary Ca2+ release events—which can then propagate and summate into global Ca2+ waves. nih.govahajournals.orgresearchgate.net
The complexity of cADPR-mediated signaling is amplified by its extensive crosstalk with the other major Ca2+ mobilizing messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). rupress.orgfrontiersin.org
Interaction with IP3: The cADPR/RyR and IP3/IP3R systems often draw Ca2+ from the same endoplasmic reticulum stores. scielo.br Their interplay can generate complex oscillatory patterns that are crucial for cellular processes like T-lymphocyte activation.
Interaction with NAADP: The NAADP system typically mobilizes Ca2+ from distinct acidic organelles, such as lysosomes. nih.gov A "trigger hypothesis" suggests a hierarchical relationship where an initial, localized Ca2+ release by NAADP from acidic stores provides the trigger Ca2+ that is then amplified by the more abundant cADPR- and IP3-sensitive stores on the ER. rupress.orgscielo.br This creates a sequential signaling cascade. nih.gov Conversely, evidence also supports retrograde signaling, where Ca2+ released from the ER by cADPR or IP3 can activate the NAADP pathway, creating a bidirectional communication loop between these distinct Ca2+ stores. rupress.org
Development of Selective Pharmacological Modulators of this compound Metabolism and Signaling
Progress in understanding the cADPR pathway has been greatly aided by the development of pharmacological tools. Future research will focus on creating more potent, selective, and cell-permeant modulators for therapeutic use.
Antagonists: Compounds like 8-bromo-cADPR (8-Br-cADPR) and 8-amino-cADPR are widely used competitive antagonists that block cADPR-mediated Ca2+ release. physiology.orgrsc.org These have been instrumental in demonstrating the role of cADPR in various physiological processes and disease models. nih.govrupress.org
Agonists and Cell-Permeant Analogs: Because cADPR is a charged molecule, it cannot passively cross cell membranes. nih.gov This limitation has driven the synthesis of cell-permeant analogs. Strategies include masking the phosphate groups with acetoxymethyl (AM) esters (e.g., cADPR-AM) which are cleaved by intracellular esterases to release the active compound. nih.gov Other approaches involve structural modifications, such as replacing the northern ribose with ether or alkane chains, to create stable, membrane-permeant agonists like cyclic inosine (B1671953) diphosphoribose ether (cIDPRE). mdpi.comacs.org
Enzyme Inhibitors: Targeting the enzymes that synthesize and degrade cADPR is a key therapeutic strategy. The primary synthesizing enzyme in mammals is the bifunctional glycoprotein (B1211001) CD38, which also hydrolyzes cADPR. nih.gov Another NAD+-consuming enzyme, SARM1, has recently been shown to produce cADPR, particularly in neurons. rupress.orgnih.gov The development of selective inhibitors for CD38 and SARM1 is an active area of research for cancer, aging, and neurodegenerative diseases. nih.govmdpi.comfrontiersin.orgnurabio.com
Targeting the this compound Pathway for Disease Treatment
The central role of the CD38/cADPR system in regulating intracellular Ca2+ makes it a promising target for a variety of human diseases.
In pancreatic β-cells, the CD38/cADPR signaling system is a crucial component of glucose-stimulated insulin secretion. mdpi.comnih.gov Glucose metabolism leads to an increase in ATP, which inhibits the hydrolase activity of CD38, causing cADPR to accumulate. nih.gov The elevated cADPR then mobilizes Ca2+ from the ER via RyRs, a process that may also involve CaM-dependent kinase II, triggering insulin release. mdpi.comnih.gov Furthermore, the cADPR target TRPM2 has been shown to regulate Ca2+ entry and insulin secretion in pancreatic β-cells at body temperature. embopress.org This positions the cADPR pathway as a potential target for type 2 diabetes, where enhancing insulin secretion is a key therapeutic goal. Modulators that selectively promote cADPR accumulation or action within β-cells could represent a novel class of anti-diabetic drugs. researchgate.netnih.gov
The cADPR signaling pathway is deeply implicated in the pathophysiology of cardiovascular diseases, particularly in cardiac hypertrophy and heart failure. nih.govmdpi.com Chronic stimulation of the heart by agents like angiotensin II and β-adrenergic agonists (e.g., isoproterenol) leads to the activation of ADP-ribosyl cyclases and the production of cADPR. nih.govphysiology.org This results in a sustained elevation of intracellular Ca2+, which activates downstream hypertrophic signaling cascades involving factors like calcineurin and NFAT. physiology.orgnih.gov
Research Findings: Studies using the cADPR antagonist 8-Br-cADPR have shown it can block the sustained Ca2+ increase and inhibit hypertrophic responses in cardiomyocytes. nih.govphysiology.org Moreover, CD38 knockout mice are protected from cardiac hypertrophy and dysfunction induced by chronic β-adrenergic stimulation. nih.govpkusz.edu.cn These findings strongly suggest that inhibiting the cADPR pathway could be a viable strategy to prevent or treat maladaptive cardiac remodeling. nih.govmdpi.com
Emerging evidence highlights the critical role of cADPR in the nervous system, in both health and disease, presenting new therapeutic opportunities. nih.goveurekaselect.com
Neuroinflammation: In the brain, CD38 is expressed on astrocytes and microglia, and its activity is upregulated in inflammatory conditions. nih.govnih.gov The resulting increase in cADPR can lead to dysregulated Ca2+ homeostasis in these glial cells, contributing to neuroinflammation and neurotoxicity, with implications for conditions like HIV-1-associated dementia and Alzheimer's disease. nih.govmdpi.comresearchgate.net
Axon Degeneration: A groundbreaking discovery has linked the NADase SARM1 to axon degeneration. frontiersin.org Upon neuronal injury or stress, such as that caused by chemotherapy agents like paclitaxel, SARM1 is activated and produces cADPR within the axon. rupress.orgnih.gov This cADPR then triggers a massive influx of Ca2+, leading to the breakdown and degeneration of the axon. rupress.orgresearchgate.net Pharmacological inhibition of this pathway with the cADPR antagonist 8-Br-cADPR has been shown to protect against axon degeneration and neuropathic pain in preclinical models of chemotherapy-induced peripheral neuropathy, without compromising the anti-cancer effects of the chemotherapy. rupress.org This identifies the SARM1-cADPR-Ca2+ axis as a highly promising target for developing neuroprotective drugs.
Therapeutic Opportunities in Inflammatory and Immune Disorders
The this compound (cADPR) signaling pathway is a significant modulator of inflammatory and immune responses, presenting a promising avenue for therapeutic intervention in a range of related disorders. The central role of cADPR is tied to its function as a second messenger that mobilizes intracellular calcium (Ca2+), a critical process for the function of various immune cells. bellbrooklabs.comnih.govfrontiersin.orgphysiology.org The synthesis of cADPR is primarily catalyzed by the ectoenzyme CD38 from nicotinamide (B372718) adenine dinucleotide (NAD+). nih.govnih.gov Consequently, targeting CD38 activity or the downstream effects of cADPR offers a strategic approach to modulating pathological immune and inflammatory conditions.
During an inflammatory response, CD38-expressing immune cells consume NAD+ to produce cADPR, which in turn promotes Ca2+ signaling. nih.gov This cascade influences a variety of cellular functions crucial to immunity, including cell activation, proliferation, migration, phagocytosis, and the release of inflammatory mediators like cytokines and chemokines. nih.govphysiology.org For instance, in neutrophils and dendritic cells, CD38-mediated cADPR production and subsequent Ca2+ mobilization control chemokine receptor signaling, which is essential for chemotaxis. nih.gov
Research has highlighted the therapeutic potential of modulating the CD38/cADPR pathway in several specific disorders:
Asthma and Airway Hyperresponsiveness: In airway smooth muscle (ASM) cells, inflammatory cytokines such as tumor necrosis factor (TNF) can enhance the expression and activity of CD38. bellbrooklabs.com This leads to increased cADPR levels, which sensitizes the cells to agonists and results in exaggerated Ca2+ release, contributing to the dysfunctional contractility and airway hyperresponsiveness characteristic of asthma. bellbrooklabs.comnih.govbinasss.sa.cr Therefore, inhibiting CD38 or antagonizing cADPR could represent a targeted therapy to alleviate asthmatic symptoms. binasss.sa.cr
Autoimmune Diseases: The role of CD38 and cADPR in autoimmunity is complex, with the pathway potentially having both pathogenic and regulatory effects depending on the specific disease and cell type. nih.gov However, the general involvement of CD38 in modulating immune cell effector functions suggests that its inhibition could be beneficial. nih.gov For example, in experimental models of arthritis, a condition with a significant inflammatory component, inhibitors of poly(ADP-ribose) polymerase (PARP), which also use NAD+ as a substrate, have been shown to downregulate the inflammatory response and reduce disease severity. nih.govplos.org This suggests that targeting NAD+-consuming enzymes involved in inflammation, like CD38, could be a valid strategy.
Immunocompromised Conditions: Beyond inhibiting inflammatory responses, enhancing the immune system is another therapeutic possibility. Analogs of cADPR have been developed that are more stable and potent than the parent molecule. umn.edu These analogs have been shown to increase the proliferation of human hematopoietic progenitor cells, particularly lymphocytes, without inducing differentiation. umn.edu This proliferative effect on lymphocytes suggests a potential application in treating immunocompromised diseases, such as AIDS, by boosting the immune cell population. umn.edu
The table below summarizes key research findings on the role of the cADPR pathway in inflammatory and immune disorders and the potential therapeutic strategies.
| Disorder/Process | Cell/Tissue Type | Role of cADPR/CD38 Pathway | Therapeutic Approach | Supporting Evidence |
| Asthma/Airway Hyperresponsiveness | Airway Smooth Muscle (ASM) | Inflammatory cytokines increase CD38 expression, leading to elevated cADPR, enhanced Ca2+ mobilization, and hypercontractility. bellbrooklabs.comnih.gov | Inhibition of CD38 enzymatic activity or antagonism of cADPR to reduce airway hyperresponsiveness. binasss.sa.cr | TNF enhances CD38 in ASM cells, and cADPR releases calcium, increasing dysfunctional contractility. bellbrooklabs.com |
| General Inflammation | Immune Cells (Neutrophils, Dendritic Cells) | CD38-mediated cADPR production regulates Ca2+ signaling, controlling cell migration, cytokine release, and activation. nih.gov | Targeting CD38 to modulate cell recruitment and the release of inflammatory mediators. nih.gov | CD38 controls chemokine receptor signaling and chemotaxis in a cADPR-dependent manner. nih.gov |
| Autoimmunity (e.g., Arthritis) | Immune Cells | CD38-mediated NAD+ depletion and cADPR synthesis contribute to inflammation. nih.gov | Inhibition of NAD+-consuming enzymes to suppress the inflammatory cascade. nih.govplos.org | PARP inhibitors (related NAD+-consuming enzymes) reduce inflammation and severity in experimental arthritis models. plos.org |
| Immunodeficiency | Hematopoietic Progenitor Cells | cADPR analogs enhance the proliferation of lymphocytes, boosting the immune system. umn.edu | Administration of stable and potent cADPR analogs to expand lymphocyte populations. umn.edu | cADPR analogs were found to be 50-100 times more potent than the parent molecule in promoting lymphocyte proliferation. umn.edu |
By manipulating the cADPR signaling pathway, it may be possible to develop novel treatments that can either suppress the excessive inflammation seen in autoimmune diseases and asthma or enhance immune function in states of immunodeficiency.
Integration with Systems Biology Approaches
The complexity of the this compound (cADPR) signaling network, with its multiple components, feedback loops, and extensive crosstalk with other pathways, makes it an ideal candidate for investigation using systems biology. nih.gov Systems biology aims to understand the larger picture of how biological systems function by integrating diverse, large-scale datasets (e.g., genomics, proteomics, metabolomics) with computational and mathematical modeling. nih.govuantwerpen.befrontiersin.org This approach moves beyond the study of individual components to analyze the structure and dynamics of the entire network, revealing emergent properties that are not apparent from a reductionist perspective. nih.gov
Integrating the cADPR pathway into systems biology models involves several key steps:
Network Assembly: The first step is to identify all the components ('nodes') of the system and the interactions ('edges') between them. nih.gov For the cADPR network, this includes the enzyme CD38, its substrate NAD+, the product cADPR, the downstream cADPR receptor (ryanodine receptor), and other interacting molecules like cGMP, nitric oxide, and various kinases that modulate the pathway. nih.govpnas.org This information is compiled from extensive literature reviews and experimental data.
Data Integration: To create a predictive model, qualitative network maps must be parameterized with quantitative data. nih.gov This involves integrating various types of information, such as the kinetic properties of enzymes like CD38, the concentration of metabolites like NAD+ and cADPR under different conditions, and gene expression data for the network components. nih.govembopress.org Data repositories and standardized data formats are crucial for this integration. nih.gov
Model Development and Simulation: Based on the assembled network and integrated data, a mathematical model is constructed. nih.gov These models can range from relatively simple Boolean networks, which describe the on/off state of each node, to more complex sets of ordinary differential equations (ODEs) that capture the dynamic and quantitative behavior of the system over time. nih.gov Once built, the model can be used to run simulations that predict how the network will behave in response to various perturbations, such as the introduction of a drug that inhibits CD38. nih.govembopress.org
Iterative Refinement: The predictions generated by the model can then be tested experimentally. nih.gov Any discrepancies between the model's predictions and the experimental results provide valuable information that is used to refine and improve the model. nih.gov This iterative cycle of modeling, prediction, and experimentation is a core tenet of the systems biology approach, leading to an increasingly accurate understanding of the biological system. nih.gov
For the cADPR pathway, a systems biology approach can help unravel its complex role in health and disease. For example, by modeling the interplay between cADPR, Ca2+, and downstream signaling cascades in an immune cell, researchers can predict which nodes in the network are most critical for a pro-inflammatory response. This can identify the most promising targets for therapeutic intervention. Furthermore, these models can help explain the context-dependent effects of cADPR signaling, showing how the network's output can change based on the specific cellular environment and external stimuli. embopress.org
The table below outlines how systems biology approaches can be applied to the study of this compound.
| Systems Biology Step | Application to cADPR Pathway | Potential Outcome |
| Network Assembly | Identify and map the interactions between CD38, NAD+, cADPR, ryanodine receptors, Ca2+, cGMP, and other related signaling molecules. nih.govpnas.org | A comprehensive, qualitative map of the cADPR signaling network. |
| Data Integration | Combine data on enzyme kinetics, metabolite concentrations, protein expression levels, and gene regulation from various 'omics' studies. frontiersin.orgnih.gov | A quantitative, data-rich network that can be used for mathematical modeling. |
| Model Development | Construct computational models (e.g., using Boolean logic or ODEs) to represent the dynamic interactions within the cADPR network. nih.gov | A predictive tool that can simulate the behavior of the cADPR pathway under different physiological and pathological conditions. |
| Simulation and Prediction | Use the model to simulate the effects of inhibiting or activating specific components (e.g., CD38) on cellular outcomes like Ca2+ release or cytokine production. nih.govembopress.org | Identification of key control points and potential drug targets within the pathway; generation of testable hypotheses. |
| Iterative Refinement | Compare model predictions with new experimental data (e.g., from lab experiments on immune cells) and update the model accordingly. nih.gov | An increasingly accurate and robust model of cADPR signaling that enhances understanding of its role in inflammatory and immune disorders. |
By leveraging the power of systems biology, the intricate regulatory functions of this compound can be deciphered, paving the way for more targeted and effective therapeutic strategies.
Q & A
Q. What enzymatic pathways govern cADPR synthesis and degradation, and how are they experimentally characterized?
cADPR is synthesized from NAD⁺ via ADP-ribosyl cyclase activity (e.g., CD38) and degraded by cADPR hydrolase or phosphohydrolases. Key methods include:
- Enzyme assays using NAD⁺ as a substrate to measure cyclase activity, followed by HPLC or fluorometric detection of cADPR .
- Kinetic analysis of Mn²⁺-dependent ADPRibase-Mn, which hydrolyzes cADPR with catalytic efficiency (3.5 × 10⁴ M⁻¹s⁻¹ in engineered mutants) .
- Substrate specificity profiling via mutagenesis (e.g., Phe37 and Arg43 residues in ADPRibase-Mn) to dissect catalytic roles .
Q. How does cADPR mediate intracellular calcium mobilization, and what experimental models validate this?
cADPR activates ryanodine receptors (RyRs) and TRPM2 channels to release Ca²⁺ from endoplasmic reticulum stores or extracellular influx. Methodologies include:
- Single-cell microinjection in plant models (e.g., tomato) to link cADPR to abscisic acid (ABA)-induced Ca²⁺ signaling .
- Pharmacological inhibition (e.g., 8-Br-cADPR) in sea urchin eggs or mammalian cells to block RyR-mediated Ca²⁺ release .
- Fluorescent Ca²⁺ indicators (e.g., Fura-2) in immune cells to correlate cADPR levels with T-cell activation .
Advanced Research Questions
Q. How can mutagenesis resolve substrate specificity in cADPR-metabolizing enzymes?
Site-directed mutagenesis of ADPRibase-Mn reveals residues critical for catalysis and substrate preference:
- Phe37 : Increases ADP-ribose Kₘ without affecting kcat, indicating a role in substrate binding .
- Arg43 : Essential for catalysis; mutation (R43A) reduces catalytic efficiency by >90% .
- Cys253 : Hinders cADPR hydrolysis; its removal (C253A) enhances cADPR phosphohydrolase activity 10-fold .
- Application : Design triple mutants (e.g., F37A+L196F+C253A) to engineer enzymes with cADPR preference .
Q. What strategies address contradictory data on cADPR's calcium signaling roles across cell types?
- Cell-specific models : Compare cADPR effects in immune cells (high ADPRibase-Mn expression) vs. neurons (TRPM2 dominance) .
- Multi-messenger profiling : Co-measure cADPR, NAADP, and IP₃ levels to identify dominant pathways in specific tissues .
- Knockout models : Use CD38⁻/⁻ mice to isolate cADPR-independent Ca²⁺ pathways .
Q. How do stable cADPR analogs overcome experimental limitations of native cADPR?
- Carbocyclic analogs (e.g., cADPcR): Resists enzymatic degradation (t₁/₂ >24 hrs vs. minutes for cADPR) and mimics Ca²⁺ release in sea urchin eggs .
- 4-Thioribose derivatives (e.g., cADPtR): Enhanced chemical stability for structural studies via ¹H NMR .
- Click chemistry analogs : Triazole-containing mimics retain Ca²⁺-mobilizing activity while resisting CD38 hydrolysis .
Q. What structural features of cADPR are critical for RyR interaction?
Q. How is cADPR quantified in biological samples, and what are key pitfalls?
- Enzymatic cycling assays : Convert cADPR to ATP via coupled reactions (e.g., NAD⁺ glycohydrolase + luciferase) .
- Mass spectrometry (LC-MS/MS) : Requires prior purification to avoid NAD⁺ interference .
- Bioassays : Measure Ca²⁺ flux in permeabilized cells pre-treated with cADPR antagonists (e.g., 8-NH₂-cADPR) .
Emerging Research Directions
Q. How does cADPR contribute to plant stress responses?
Q. What role does cADPR play in immune cell function?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
